Galegine hydrochloride
Description
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Properties
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPDBRMGGUYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Legacy of Goat's Rue: A Technical Guide to the History of Galegine and the Development of Biguanides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey from a traditional herbal remedy to a cornerstone of modern diabetes therapy is a compelling narrative in drug discovery. This technical guide delves into the history of galegine (B1196923), the bioactive compound from the plant Galega officinalis (Goat's Rue), and traces its pivotal role in the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin (B114582). This document provides an in-depth exploration of the scientific milestones, from the early use of Galega officinalis in folk medicine to the elucidation of the mechanisms of action of its synthetic derivatives. We will examine the quantitative data on the efficacy and toxicity of these compounds, detail key experimental protocols, and visualize the complex signaling pathways they modulate.
A Historical Perspective: From Folk Medicine to a Nobel Prize-Winning Discovery
Galega officinalis has been used in traditional European medicine for centuries to treat a variety of ailments, including symptoms now associated with diabetes mellitus, such as polyuria.[1] Its reputation as a "peasant's insulin" spurred scientific investigation in the late 19th and early 20th centuries.
In 1918, the French physician Jean Sterne was instrumental in the rediscovery of the glucose-lowering properties of Galega officinalis.[2] This led to the isolation of its primary active constituent, galegine (isoamylene guanidine), by Georges Tanret.[1] Early animal studies confirmed the hypoglycemic effects of galegine, but its clinical utility was hampered by its toxicity.[1]
The guanidine (B92328) moiety of galegine became the chemical scaffold for the synthesis of a series of less toxic biguanide derivatives. This research led to the development of metformin, phenformin (B89758), and buformin (B1668040) in the 1950s. While phenformin and buformin were later withdrawn from many markets due to a higher risk of lactic acidosis, metformin has become a first-line therapy for type 2 diabetes, a testament to its favorable efficacy and safety profile.[3][4][5] The discovery and development of insulin (B600854) sensitizers, including the biguanides, was a landmark achievement in medicine, contributing to the work that earned the 1923 Nobel Prize in Physiology or Medicine for the discovery of insulin.
Quantitative Data Summary
The following tables summarize the available quantitative data on the concentration of galegine in Galega officinalis and a comparison of the toxicity of various biguanides.
Table 1: Concentration of Galegine in Galega officinalis
| Plant Part | Galegine Concentration (mg/g dry weight) | Reference |
| Reproductive Tissues | 7 | [6] |
| Leaves | 4 | [6] |
| Stems | 1 | [6] |
Table 2: Comparative Acute Oral Toxicity of Biguanides
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| Metformin | Rat | 1770 | [7] |
| Metformin | Mouse | 2400 | [7] |
| Phenformin | - | Data not available in a directly comparable format | |
| Buformin | - | Data not available in a directly comparable format |
Experimental Protocols
This section details the methodologies for key experiments related to the study of galegine and biguanides.
Extraction and Purification of Galegine from Galega officinalis
This protocol describes a general method for the extraction and purification of galegine using column chromatography.[8]
Materials:
-
Dried and powdered aerial parts of Galega officinalis
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
Non-polar solvent (e.g., hexane)
-
Solvents of increasing polarity (e.g., mixtures of hexane, ethyl acetate (B1210297), and methanol)
-
Thin Layer Chromatography (TLC) plates
-
Developing solvent for TLC (e.g., chloroform:methanol:water, 6.5:3.5:1.0)[6]
-
Sakaguchi reagent for visualization[6]
Procedure:
-
Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
Sample Preparation for Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform). Add silica gel to this solution to create a slurry and then evaporate the solvent to obtain a dry, powdered sample adsorbed onto the silica gel.
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar solvent like hexane.
-
Carefully load the prepared sample onto the top of the column.
-
Begin elution with the non-polar solvent (hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of more polar solvents (e.g., ethyl acetate and then methanol).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system.
-
Visualize the spots by spraying with Sakaguchi reagent, which gives a characteristic color with guanidine compounds like galegine.
-
-
Isolation of Galegine: Combine the fractions that show a strong spot corresponding to the Rf value of a galegine standard. Evaporate the solvent to obtain purified galegine. Further purification can be achieved using techniques like preparative HPLC.[9]
Synthesis of Biguanides
The general synthesis of biguanides like metformin, phenformin, and buformin involves the reaction of a primary or secondary amine hydrochloride with dicyandiamide (B1669379).[10][11]
General Reaction Scheme: R1R2NH·HCl + H2N-C(=NH)-NH-CN → R1R2N-C(=NH)-NH-C(=NH)-NH2·HCl
Example: Synthesis of Metformin Hydrochloride [11]
-
Reactants: Dimethylamine (B145610) hydrochloride and dicyandiamide.
-
Procedure: A mixture of dimethylamine hydrochloride and dicyandiamide is refluxed in a suitable solvent (e.g., water, ethanol, or toluene) for several hours. After the reaction is complete, the mixture is cooled, and the metformin hydrochloride product is isolated by filtration and can be further purified by recrystallization.
Example: Synthesis of Phenformin [12][13]
-
Reactants: β-Phenethylamine hydrochloride and dicyandiamide.
-
Procedure: The synthesis follows a similar principle to that of metformin, where β-phenethylamine hydrochloride is reacted with dicyandiamide.
Example: Synthesis of Buformin
-
Reactants: Butylamine (B146782) and dicyandiamide.
-
Procedure: The synthesis is analogous to that of metformin and phenformin, involving the reaction of butylamine with dicyandiamide.
In Vivo Hypoglycemic Activity Assay
This protocol outlines a general procedure for evaluating the blood glucose-lowering effects of a test compound in a diabetic animal model.[14][15]
Materials:
-
Diabetic animal model (e.g., alloxan- or streptozotocin-induced diabetic rats or mice)
-
Test compound (e.g., galegine, metformin)
-
Vehicle (e.g., normal saline, 1% Tween 80)
-
Positive control (e.g., glibenclamide)
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: Induce diabetes in the animals by administering a diabetogenic agent like alloxan (B1665706) or streptozotocin. Confirm hyperglycemia (e.g., blood glucose > 200 mg/dL) after a few days.
-
Animal Grouping: Divide the diabetic animals into several groups (n=6 or more per group):
-
Group I: Normal control (non-diabetic, receiving vehicle)
-
Group II: Diabetic control (receiving vehicle)
-
Group III: Positive control (receiving a standard antidiabetic drug)
-
Group IV, V, etc.: Test groups (receiving different doses of the test compound)
-
-
Treatment: Administer the vehicle, positive control, or test compound orally to the respective groups.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points (e.g., 0, 2, 4, 6, and 24 hours) after treatment. Measure the blood glucose levels using a glucometer.
-
Data Analysis: Calculate the percentage reduction in blood glucose levels for each group compared to the diabetic control group. Analyze the data statistically to determine the significance of the hypoglycemic effect.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of galegine and biguanides involves the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[3][16] However, AMPK-independent mechanisms also contribute to their effects.[3][17]
The AMPK-Dependent Pathway
Activation of AMPK by biguanides is primarily a consequence of the inhibition of mitochondrial respiratory chain complex I.[3] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. AMP allosterically activates AMPK, which then phosphorylates a multitude of downstream targets to restore energy homeostasis.
Key Downstream Effects of AMPK Activation:
-
Inhibition of Hepatic Gluconeogenesis: AMPK activation leads to the phosphorylation and inhibition of enzymes involved in glucose production in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase.[18]
-
Increased Glucose Uptake: In muscle and adipose tissue, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.[18]
-
Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid storage.[18]
-
Inhibition of mTORC1 Signaling: AMPK can inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is involved in cell growth and proliferation.[8]
The activation of AMPK by metformin is dependent on the upstream kinase LKB1 (Liver Kinase B1).[16][19][20]
AMPK-Independent Mechanisms
Recent studies have revealed that metformin can also exert its effects through mechanisms independent of AMPK.[3][17] These include:
-
Direct inhibition of mitochondrial glycerophosphate dehydrogenase , which alters the cellular redox state.
-
Antagonism of glucagon (B607659) signaling , which reduces hepatic glucose production.
-
Modulation of gut microbiota composition and function.
Experimental Workflow
The discovery and development of drugs from natural products like galegine follows a systematic workflow.
Conclusion
The story of galegine and the biguanides is a prime example of how traditional knowledge can pave the way for modern medicine. The journey from the fields where Galega officinalis grows to the pharmacy shelves where metformin is dispensed is a testament to the power of scientific inquiry. This guide has provided a technical overview of this history, from the early phytochemical work to the complex cell signaling pathways that are now being unraveled. For researchers in drug development, this story serves as a valuable case study in natural product-based drug discovery, highlighting the importance of rigorous scientific investigation in translating folk wisdom into evidence-based therapies. The ongoing research into the pleiotropic effects of metformin suggests that the legacy of Goat's Rue may yet yield further therapeutic innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenformin | C10H15N5 | CID 8249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. mdpi.com [mdpi.com]
- 16. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Convergence of IPMK and LKB1-AMPK signaling pathways on metformin action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Galegine Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923) hydrochloride, a guanidine (B92328) derivative originally isolated from the plant Galega officinalis, has garnered significant interest in the scientific community for its notable biological activities. Historically used in herbal medicine, galegine served as the pharmacological basis for the development of the biguanide (B1667054) class of antidiabetic drugs, including the widely used metformin.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of galegine hydrochloride, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
Galegine is chemically known as 2-(3-Methylbut-2-enyl)guanidine.[2][3] The hydrochloride salt is the form commonly used in research.
Chemical Structure:
Caption: Chemical structure of the galegine base.
The structure features a guanidinium (B1211019) group attached to an isopentenyl side chain. The positive charge of the guanidinium ion is delocalized across the three nitrogen atoms, contributing to its basicity and ability to form salts.
Physicochemical Data
The following table summarizes the key physicochemical properties of galegine and its hydrochloride salt.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3-methylbut-2-enyl)guanidine hydrochloride | N/A |
| Synonyms | Isopentenyl guanidine hydrochloride, Dimethylallylguanidine hydrochloride | [2] |
| CAS Number | 2368870-39-5 | [1] |
| Molecular Formula | C₆H₁₄ClN₃ | [4] |
| Molecular Weight | 163.65 g/mol | [4] |
| Melting Point | 60-65 °C (for galegine base) | [2] |
| Solubility | Water: 43.33 mg/mL (Sonication recommended)DMSO: 5.2 mg/mL (Sonication recommended) | [5] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects, with its most prominent role being the activation of AMP-activated protein kinase (AMPK).[1][5] AMPK is a central regulator of cellular energy homeostasis.
AMPK Activation
This compound has been shown to stimulate AMPK activation in various cell lines, including:
The activation of AMPK by galegine leads to downstream effects on glucose and lipid metabolism.
Caption: Simplified signaling pathway of this compound.
Effects on Glucose and Lipid Metabolism
-
Glucose Uptake: Pre-treatment with this compound enhances insulin-independent glucose uptake in 3T3-L1 adipocytes and L6 myotubes in a concentration-dependent manner.[5]
-
Glycerol (B35011) Release: In 3T3-L1 adipocytes, this compound has been observed to slightly decrease basal glycerol release and significantly reduce isoprenaline-induced glycerol release, indicating an anti-lipolytic effect.[5]
Antibacterial Properties
This compound also demonstrates antibacterial activity, with a minimum inhibitory concentration (MIC) of 4 mg/L against Staphylococcus aureus strains.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
AMPK Activation Assay by Western Blot
This protocol describes the detection of AMPK activation in H4IIE cells by measuring the phosphorylation of AMPKα at Threonine 172.
Experimental Workflow:
Caption: Workflow for AMPK activation western blot analysis.
Methodology:
-
Cell Culture: Culture H4IIE rat hepatoma cells in appropriate media and conditions until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 300 µM) for different time points (e.g., up to 6 hours).[5] A vehicle control (e.g., sterile water or DMSO) should be included.
-
Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol outlines a method to measure glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog 2-NBDG.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in a serum-free medium.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 10 µM - 3 mM) for a specified time (e.g., 5 hours) in a glucose-free medium.[5] Include a vehicle control.
-
2-NBDG Incubation: Add 2-NBDG (e.g., 100 µM) to each well and incubate for 30-60 minutes at 37°C.[6][7]
-
Washing: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).[6]
Glycerol Release Assay in 3T3-L1 Adipocytes
This colorimetric assay measures the amount of glycerol released into the culture medium as an indicator of lipolysis.
Methodology:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a multi-well plate.
-
Treatment: Treat the adipocytes with this compound at different concentrations (e.g., 0.3-300 µM) for 24 hours.[5] To stimulate lipolysis, a β-adrenergic agonist like isoproterenol (B85558) can be added for the last few hours of incubation.
-
Sample Collection: Collect the culture medium from each well.
-
Glycerol Measurement: Determine the glycerol concentration in the collected media using a commercial colorimetric glycerol assay kit. These kits typically involve an enzymatic reaction that produces a colored product, which is then quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).[7][8]
-
Data Analysis: Create a standard curve using known concentrations of glycerol to determine the glycerol concentration in the samples.
Synthesis and Spectroscopic Data
Conclusion
This compound is a biologically active molecule with significant potential for further research, particularly in the context of metabolic diseases. Its ability to activate AMPK and modulate glucose and lipid metabolism makes it a valuable tool for scientists in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the pharmacological properties of this interesting compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its physicochemical and biological characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galegine [drugfuture.com]
- 3. Galegine - Wikipedia [en.wikipedia.org]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound | TargetMol [targetmol.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
Synthesis of Galegine Hydrochloride for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of galegine (B1196923) hydrochloride, a guanidine (B92328) derivative of historical significance in the development of antidiabetic drugs.[1] While not commercially available, galegine can be synthesized in a laboratory setting, making it accessible for research into its physiological effects and potential therapeutic applications. This document outlines a plausible and detailed synthetic protocol, methods for purification and characterization, and relevant safety considerations.
Overview of the Synthesis
The synthesis of galegine, also known as isoamylene guanidine, involves the guanidinylation of a primary amine, 3-methyl-3-buten-1-amine. A common and effective method for this transformation is the reaction with an S-methylisothiourea salt, which serves as the guanidinylating agent. The resulting galegine free base is then converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Synthesis of Galegine Hydrochloride
This section details a step-by-step procedure for the synthesis of this compound, based on established methods for the guanidinylation of primary amines.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 3-Methyl-3-buten-1-amine | C₅H₁₁N | 85.15 | Starting material |
| S-Methylisothiourea hemisulfate | (CH₄N₂S)₂·H₂SO₄ | 278.35 | Guanidinylating agent |
| Sodium Hydroxide | NaOH | 40.00 | For basification |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | For salt formation |
| Ethanol | C₂H₅OH | 46.07 | For crystallization |
| Deionized Water | H₂O | 18.02 | Solvent |
2.2. Step-by-Step Synthesis Procedure
Step 1: Guanidinylation of 3-Methyl-3-buten-1-amine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea hemisulfate (1.0 eq) in deionized water.
-
Add 3-methyl-3-buten-1-amine (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Isolation of Galegine Free Base
-
Make the reaction mixture basic (pH > 12) by the slow addition of a concentrated aqueous solution of sodium hydroxide. This should be done in an ice bath to control the exothermic reaction.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude galegine free base as an oil.
Step 3: Formation of this compound
-
Dissolve the crude galegine free base in a minimal amount of ethanol.
-
In a separate beaker, prepare a solution of ethanolic HCl by carefully adding concentrated hydrochloric acid to cold ethanol.
-
Slowly add the ethanolic HCl solution to the stirred solution of the galegine free base until the solution is acidic (test with pH paper).
-
A white precipitate of this compound should form. If no precipitate forms, the solution can be cooled in an ice bath to induce crystallization.
-
Collect the white solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product in a vacuum oven to obtain pure this compound.
2.3. Expected Yield
The expected yield for this synthesis is in the range of 60-75%, based on similar guanidinylation reactions of primary amines.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analysis Method | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not well-documented, but expected to be a sharp melting point for a pure salt. |
| ¹H NMR | Peaks corresponding to the protons of the 3-methyl-3-butenyl group and the guanidinium (B1211019) protons. |
| ¹³C NMR | Peaks corresponding to the carbons of the 3-methyl-3-butenyl group and the guanidinium carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (guanidinium), C=N stretching (guanidinium), and C=C stretching (alkene). |
| Mass Spectrometry | A molecular ion peak corresponding to the protonated galegine cation [C₆H₁₄N₃]⁺. |
Visualizing the Synthesis
4.1. Reaction Pathway
References
The Role of Galegine as a Natural AMPK Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galegine (B1196923), a guanidine (B92328) alkaloid isolated from the plant Galega officinalis (also known as French lilac or Goat's Rue), has a long history in traditional medicine for managing diabetic symptoms.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning galegine's metabolic effects, focusing on its role as a natural activator of AMP-activated protein kinase (AMPK). We will explore its mechanism of action, downstream signaling pathways, and comparative pharmacology with the widely used anti-diabetic drug metformin (B114582), which was developed from galegine.[4][5][6][7] This document consolidates quantitative data from various studies, details key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and drug development efforts in the field of metabolic diseases.
Introduction: From Folk Medicine to Molecular Mechanisms
Galega officinalis has been used for centuries in traditional European medicine to alleviate symptoms of what is now known as diabetes mellitus.[1][2][5] The primary bioactive compound responsible for its glucose-lowering effects is galegine (isoamylene guanidine).[5] While galegine itself proved too toxic for clinical use, its discovery paved the way for the synthesis of the biguanide (B1667054) class of drugs, including the cornerstone anti-diabetic medication, metformin.[1][4][5][6]
Modern research has elucidated that a principal mechanism of action for galegine is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[6][8][9] AMPK activation by galegine can explain many of its observed metabolic effects, including enhanced glucose uptake and inhibition of lipid synthesis.[6][8] This guide delves into the technical details of galegine's interaction with the AMPK signaling pathway.
Mechanism of Action: AMPK Activation via Mitochondrial Inhibition
Galegine's activation of AMPK is primarily an indirect mechanism stemming from the inhibition of mitochondrial respiration.[8][9] Specifically, galegine has been shown to inhibit complex IV (cytochrome c oxidase) of the electron transport chain.[10][11][12] This inhibition leads to a decrease in cellular ATP synthesis, consequently increasing the intracellular AMP:ATP and ADP:ATP ratios.[9][13] The elevated AMP levels allosterically activate AMPK, which is a key mechanism for its role as a cellular energy sensor.[1][9][13]
This mechanism is similar to that of metformin, which is also known to inhibit the mitochondrial respiratory chain, primarily at complex I.[1][11][14] The resulting cellular energy stress triggers the activation of AMPK, initiating a cascade of events to restore energy balance.[1][9]
Downstream Signaling Pathways of Galegine-Mediated AMPK Activation
Once activated, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response to conserve energy and switch from anabolic to catabolic processes. The key downstream effects of galegine-induced AMPK activation are detailed below.
Regulation of Glucose Metabolism
Activated AMPK enhances glucose uptake in peripheral tissues, such as adipocytes and skeletal muscle cells.[6][8] Studies have shown that galegine stimulates insulin-independent glucose uptake in 3T3-L1 adipocytes and L6 myotubes.[8] This effect is, at least in part, mediated by the PI3 kinase pathway, as inhibitors of this pathway can reduce or abolish galegine-stimulated glucose uptake.[8]
Regulation of Lipid Metabolism
A critical downstream target of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[8] AMPK phosphorylates and inactivates ACC, thereby inhibiting the synthesis of fatty acids and promoting their oxidation.[6][8] Galegine has been demonstrated to inhibit ACC activity in both 3T3-L1 adipocytes and L6 myotubes.[8]
Furthermore, galegine has been shown to down-regulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FAS) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[6][8] This transcriptional regulation further contributes to the reduction of lipogenesis.
Signaling Pathway Diagram
Caption: Galegine's mechanism of action and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of galegine.
Table 1: In Vitro Effects of Galegine on AMPK Activation and Downstream Targets
| Cell Line | Parameter | Galegine Concentration | Effect | Reference |
| H4IIE rat hepatoma | AMPK Activation | 10 µM - 300 µM | Time- and concentration-dependent activation | [8] |
| HEK293 human kidney | AMPK Activation | 10 µM and above | Concentration-dependent activation | [8] |
| 3T3-L1 adipocytes | AMPK Activation | 10 µM and above | Concentration-dependent activation | [8] |
| L6 myotubes | AMPK Activation | 10 µM and above | Concentration-dependent activation | [8] |
| 3T3-L1 adipocytes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation | [6][8] |
| L6 myotubes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation | [6][8] |
| 3T3-L1 adipocytes | ACC Activity | 0.3 µM - 30 µM | Concentration-dependent reduction | [8] |
| L6 myotubes | ACC Activity | ≥ 30 µM | Significant reduction | [8] |
| 3T3-L1 adipocytes | Lipolysis (isoprenaline-stimulated) | 1 µM - 300 µM | Reduction | [6][8] |
| 3T3-L1 adipocytes | Lipogenic Gene Expression | 500 µM | Down-regulation of FAS and SREBP | [6][8] |
Table 2: Comparison of Galegine and Metformin
| Feature | Galegine | Metformin |
| Natural Source | Galega officinalis | Synthetic derivative of galegine |
| Primary Mitochondrial Target | Complex IV | Complex I |
| AMPK Activation | Yes (indirect) | Yes (indirect) |
| Clinical Use | No (due to toxicity) | Yes (first-line anti-diabetic) |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on galegine and AMPK activation.
AMPK Activity Assay
The activation of AMPK is typically assessed by measuring the phosphorylation of AMPK itself at Threonine 172 (Thr172) or the phosphorylation of its direct downstream substrate, ACC.
Method 1: Western Blotting
-
Cell Lysis: Treat cells with galegine at desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK, or phosphorylated ACC (p-ACC) and total ACC.
-
Detection: Incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.
Method 2: Kinase Assay
-
Immunoprecipitation: Lyse the cells and immunoprecipitate AMPK from the lysates using an anti-AMPK antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated AMPK in a kinase buffer containing a suitable substrate (e.g., SAMS peptide) and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
Experimental Workflow: AMPK Activity Assay (Western Blot)
Caption: Workflow for determining AMPK activation via Western Blotting.
Glucose Uptake Assay
The cellular uptake of glucose is commonly measured using a radiolabeled or fluorescently tagged glucose analog, such as 2-deoxyglucose (2-DG).
-
Cell Culture and Differentiation: Culture and differentiate cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in appropriate multi-well plates.
-
Serum Starvation: Before the assay, starve the cells in a serum-free medium for a defined period.
-
Incubation with Galegine: Pre-incubate the cells with various concentrations of galegine in a glucose-free buffer.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-[³H]-glucose or a fluorescent glucose analog.
-
Termination of Uptake: After a short incubation period, stop the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalization: Normalize the glucose uptake values to the total protein content in each well.
Experimental Workflow: Glucose Uptake Assay
Caption: Workflow for measuring cellular glucose uptake.
Conclusion and Future Directions
Galegine serves as a compelling example of a natural product that has significantly influenced modern pharmacology. Its role as a potent activator of AMPK, mediated by the inhibition of mitochondrial respiration, provides a clear mechanistic basis for its observed metabolic benefits. While its toxicity precludes direct clinical application, the study of galegine continues to offer valuable insights into the regulation of cellular metabolism.
For researchers and drug development professionals, galegine and its derivatives represent a promising scaffold for the design of novel AMPK activators. Future research could focus on:
-
Structure-Activity Relationship (SAR) studies: To identify less toxic and more potent analogs of galegine.
-
Elucidation of off-target effects: A comprehensive understanding of galegine's interactions with other cellular targets is crucial for developing safer derivatives.
-
In vivo studies: Further investigation in animal models of metabolic diseases to validate the therapeutic potential of novel galegine-based compounds.
By leveraging the knowledge gained from this natural product, the scientific community can continue to advance the development of innovative therapies for metabolic disorders such as type 2 diabetes and obesity.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. French Lilac [medicinalgardens.web.unc.edu]
- 3. Galega officinalis: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. The blooming of the French lilac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Commentary: Inhibitors of mitochondrial respiratory chain in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of Galegine Hydrochloride: An In-depth Technical Guide on Uptake and Metabolic Influence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galegine (B1196923), a guanidine (B92328) derivative isolated from Galega officinalis, has garnered significant scientific interest for its metabolic effects, which laid the groundwork for the development of biguanide (B1667054) drugs like metformin. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of galegine hydrochloride. It delves into the molecular mechanisms by which galegine influences key metabolic pathways, supported by quantitative data from various in vitro studies. Detailed experimental protocols for the key assays used to elucidate these effects are provided to facilitate further research. While the precise mechanisms of cellular entry and catabolism of galegine are not yet fully elucidated, this guide synthesizes the available evidence and proposes likely pathways based on related compounds, highlighting critical areas for future investigation.
Cellular Uptake of this compound: An Uncharted Territory with Strong Leads
The exact mechanism by which this compound traverses the cell membrane remains an area of active investigation. However, its chemical structure as a guanidinium-containing compound provides significant clues. Guanidinium-rich molecules are known to exhibit enhanced cellular uptake[1][2][3][4][5]. This property is attributed to the ability of the guanidinium (B1211019) group to interact with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans, facilitating its entry.
While direct evidence for galegine is pending, the well-studied cellular transport of the structurally related biguanide, metformin, offers a compelling parallel. Metformin is known to be a substrate for various organic cation transporters (OCTs), which are part of the solute carrier (SLC) 22A family[6][7][8]. These transporters play a crucial role in the absorption, tissue distribution, and renal excretion of many cationic drugs. Given the structural similarities, it is highly probable that galegine also utilizes one or more of these transporters for cellular entry.
Proposed Cellular Uptake Workflow:
References
- 1. Cellular uptake of aminoglycosides, guanidinoglycosides, and poly-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Galegine Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), a guanidine (B92328) alkaloid originally isolated from Galega officinalis, has garnered significant interest in metabolic research due to its structural similarity to the widely used anti-diabetic drug metformin. Its historical use in traditional medicine for diabetes-like symptoms has prompted modern scientific investigation into its physiological effects. This technical guide provides an in-depth overview of the in vivo effects of galegine hydrochloride in various animal models, with a focus on its metabolic and cardiovascular actions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Metabolic Effects in Murine Models
Studies in murine models have been pivotal in elucidating the metabolic actions of galegine. The primary effects observed are reductions in body weight, food intake, and blood glucose levels. These effects are largely attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Data Presentation: Effects on Body Weight, Food Intake, and Blood Glucose
The following tables summarize the quantitative data from key in vivo studies investigating the effects of galegine administered in the diet to BALB/c mice.
Table 1: Effect of Galegine on Body Weight and Food Intake in BALB/c Mice [1]
| Parameter | Control Group (Mean ± SEM) | Galegine-Treated Group (3.41 mmol/kg feed) (Mean ± SEM) | Duration of Treatment | Statistical Significance (p-value) |
| Change in Body Weight (g) | +0.5 ± 0.2 | -1.8 ± 0.3 | 7 days | < 0.0001 |
| Daily Food Intake (g) | 4.5 ± 0.2 | 3.2 ± 0.3 | 7 days | < 0.0001 |
Table 2: Effect of Galegine on Blood Glucose in BALB/c Mice [1]
| Study Type | Control Group (Mean ± SEM) | Galegine-Treated Group (3.41 mmol/kg feed) (Mean ± SEM) | Duration of Treatment | Statistical Significance (p-value) |
| Ad libitum fed | 6.0 ± 0.5 mmol/L | 3.2 ± 0.4 mmol/L | 11 days | < 0.001 |
| Pair-fed | 6.0 ± 1.1 mmol/L | 4.7 ± 0.9 mmol/L | 11 days | Not Significant |
Experimental Protocols: Murine Feeding Studies
The following protocol outlines the methodology used in the feeding studies to assess the metabolic effects of galegine in mice.[1]
1. Animal Model:
- Species: Mouse
- Strain: BALB/c (male)
- Housing: Individually housed in an air-conditioned environment (21 ± 2°C) with a 12-hour light/dark cycle.
- Diet: Standard pellet diet and tap water available ad libitum, unless otherwise specified.
2. Habituation Period:
- Mice are habituated to individual housing.
- Individual food intake and body weight are monitored daily at a consistent time (e.g., 09:30 hours).
3. Experimental Procedure:
- At the start of the experiment (Day 0), mice are randomly assigned to control and treatment groups (n=6-8 per group).
- The standard diet is replaced with pellets containing either the vehicle (control) or a specified concentration of galegine (e.g., 3.41 mmol/kg feed, which is approximately 600 mg/kg feed).[1]
- Daily measurements of food intake and body weight are recorded for the duration of the study (e.g., up to 11 days).
- Blood glucose levels are measured at the end of the study period.
4. Pair-Feeding Study:
- To distinguish the effects of galegine from those of reduced food intake, a pair-feeding study is conducted.
- A group of mice receives the galegine-containing diet.
- A separate "pair-fed" control group receives the standard diet in the same amount that their galegine-fed counterparts consumed on the previous day.
Signaling Pathway: AMPK Activation
The metabolic effects of galegine are primarily mediated through the activation of AMP-activated protein kinase (AMPK).[1][2][3][4] Activation of AMPK in tissues such as the liver, adipose tissue, and muscle leads to a switch from anabolic to catabolic pathways. This results in decreased fatty acid synthesis and increased fatty acid oxidation, as well as enhanced glucose uptake.[1][2]
Cardiovascular Effects in Rat Models
Galegine has also been investigated for its effects on the cardiovascular system, specifically its potential as an antihypertensive agent.
Data Presentation: Antihypertensive Effects
The following table summarizes the dose-dependent hypotensive effects of galegine administered via intraperitoneal injection to anesthetized hypertensive rats.
Table 3: Effect of Galegine on Mean Arterial Blood Pressure (MABP) in Anesthetized Hypertensive Rats
| Treatment Group | Dose (mg/kg, i.p.) | Baseline MABP (mmHg, Mean ± SEM) | MABP after Treatment (mmHg, Mean ± SEM) | Percent Decrease in MABP |
| Control (Saline) | - | 150.2 ± 5.6 | 148.9 ± 6.1 | ~1% |
| Galegine | 2.5 | 152.5 ± 6.3 | 97.6 ± 4.8 | ~36% |
| Galegine | 5 | 151.8 ± 5.9 | 91.1 ± 5.2 | ~40% |
| Galegine | 10 | 153.1 ± 6.8 | 87.3 ± 4.5 | ~43% |
Data adapted from a study on the antihypertensive effects of galegine.
Experimental Protocols: Blood Pressure Measurement in Rats
The following protocol details the methodology for measuring the acute antihypertensive effects of galegine in anesthetized rats.
1. Animal Model:
- Species: Rat
- Strain: Spontaneously Hypertensive Rats (SHR) or other relevant hypertensive models.
- Anesthesia: An appropriate anesthetic agent is administered (e.g., pentobarbital).
2. Surgical Preparation:
- The rat is placed on a surgical table.
- The carotid artery is cannulated for direct blood pressure measurement. The cannula is filled with heparinized saline to prevent clotting.
- The cannula is connected to a pressure transducer linked to a data acquisition system.
3. Experimental Procedure:
- A stabilization period of approximately 15 minutes is allowed after surgery.
- Baseline mean arterial blood pressure (MABP) and heart rate (HR) are recorded.
- A single intraperitoneal (i.p.) injection of either saline (control) or galegine at various doses (e.g., 2.5, 5, 10 mg/kg) is administered.
- MABP and HR are continuously monitored and recorded post-injection to determine the onset, magnitude, and duration of the cardiovascular response.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
anesthetize [label="Anesthetize Hypertensive Rat"];
cannulate [label="Cannulate Carotid Artery"];
connect [label="Connect to Pressure Transducer"];
stabilize [label="Stabilization Period (15 min)"];
baseline [label="Record Baseline MABP and HR"];
injection [label="Administer Galegine or Saline (i.p.)", shape=diamond, fillcolor="#FBBC05"];
monitor [label="Continuously Monitor MABP and HR"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> anesthetize;
anesthetize -> cannulate;
cannulate -> connect;
connect -> stabilize;
stabilize -> baseline;
baseline -> injection;
injection -> monitor;
monitor -> end;
}
Toxicology and Safety
While galegine demonstrates promising therapeutic effects, it is essential to consider its toxicological profile. The crude plant extract of Galega officinalis is known to be toxic to livestock. However, studies with purified galegine suggest a more favorable safety profile. In mice, no toxicity was observed when galegine was administered in the diet at a dose of 3.41 mmol/kg for 28 days.[1] The LD50 of galegine sulphate in mice has been reported to be 77.5 mg/kg.
Conclusion
This compound exhibits significant in vivo effects in animal models, particularly in the realms of metabolic regulation and cardiovascular function. Its ability to reduce body weight, improve glucose homeostasis, and lower blood pressure positions it as an interesting compound for further investigation in the context of metabolic syndrome and related disorders. The primary mechanism of its metabolic actions appears to be the activation of the AMPK signaling pathway. Future research should focus on detailed dose-response studies, chronic toxicity assessments in various species, and elucidation of its precise molecular targets to fully understand its therapeutic potential and safety profile for potential clinical applications.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive Effect of Galegine from Biebersteinia heterostemon in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological profile of galegine and its derivatives
An In-depth Technical Guide on the Toxicological Profile of Galegine (B1196923) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (isoprenyl guanidine) is a naturally occurring guanidine (B92328) derivative found in plants of the Galega genus, most notably Goat's Rue (Galega officinalis)[1]. Historically, Galega officinalis has been used in traditional medicine to alleviate symptoms of diabetes mellitus, which led to the development of the biguanide (B1667054) class of antidiabetic drugs, including metformin[1][2]. Guanidine and its derivatives are known for their hypoglycemic effects; however, their clinical use is often limited by toxicity[2][3]. While galegine is less toxic than guanidine, it still presents a notable toxicological profile that warrants thorough investigation for any potential therapeutic application[2]. This technical guide provides a comprehensive overview of the toxicological data, mechanisms of action, and experimental protocols related to galegine and its derivatives.
Quantitative Toxicological Data
The toxicity of galegine and its source plant, Galega officinalis, has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of Galegine
| Cell Line | Assay | Endpoint | Concentration | Reference |
| DFW (Human Melanoma) | MTT | IC50 | 630 µM | |
| SK-MEL-5 (Human Melanoma) | MTT | IC50 | 3300 µM |
Table 2: In Vivo Toxicity of Galegine and Galega officinalis
| Species | Substance | Route of Administration | Dose | Observation | Reference |
| Sheep | Dried Galega officinalis | Oral | 0.8 g/kg/day | Clinical signs of poisoning | [4] |
| Rats | Galegine | - | 600 mg/kg for 28 days | No observed toxic effects | [5][6] |
| Mice | Galegine Sulphate | - | 77.5 mg/kg | Average lethal dose | [7] |
| Rats | Galega officinalis | Oral | > 5 g/kg | LD50 | [7] |
Mechanisms of Toxicity and Cellular Effects
Galegine exerts its biological effects through various mechanisms, some of which contribute to its toxicity. The primary pathways identified are the induction of apoptosis and the activation of AMP-activated protein kinase (AMPK).
Induction of Apoptosis
In cancer cell lines, galegine has been shown to induce cytotoxicity by triggering apoptosis. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells.
A study on human melanoma cells revealed that galegine treatment leads to an increased percentage of cells in both apoptotic and necrotic phases. The pro-apoptotic effect of galegine is associated with the regulation of genes involved in the apoptotic pathway. Specifically, it has been observed to upregulate the Bax/Bcl-2 ratio, which is a key indicator of apoptosis induction. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increase in this ratio signifies a shift towards cell death. Furthermore, in certain melanoma cell lines like SK-MEL-5, galegine has been found to increase the expression of the tumor suppressor gene p53, which plays a crucial role in initiating apoptosis.
Activation of AMP-Activated Protein Kinase (AMPK)
A significant mechanism of action for galegine, which it shares with its derivative metformin, is the activation of AMP-activated protein kinase (AMPK)[8][9][10][11]. AMPK is a master regulator of cellular energy homeostasis. Its activation typically occurs in response to an increase in the cellular AMP:ATP ratio, indicating low energy status.
Galegine activates AMPK in a concentration-dependent manner across various cell types, including adipocytes, myotubes, and hepatocytes[8][10]. The activation of AMPK by galegine leads to several downstream effects, including enhanced glucose uptake and inhibition of acetyl-CoA carboxylase (ACC)[6][8][10]. Inhibition of ACC, in turn, suppresses fatty acid synthesis and promotes fatty acid oxidation, which can contribute to weight loss[8][10]. While these metabolic effects are therapeutically desirable for conditions like diabetes and obesity, the profound impact on cellular energy metabolism could also contribute to toxicity at higher concentrations.
Experimental Protocols
The following section details the methodologies employed in key toxicological and mechanistic studies of galegine.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of galegine on cancer cell lines.
-
Cell Lines: DFW and SK-MEL-5 human melanoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of galegine.
-
Cells are incubated for a specified period (e.g., 24 hours).
-
Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Cells are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Apoptosis Detection (Annexin V/PI Flow Cytometry)
-
Objective: To quantify the extent of apoptosis and necrosis induced by galegine.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cells are treated with galegine for a specified duration.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Gene Expression Analysis (qRT-PCR)
-
Objective: To measure the changes in mRNA levels of specific genes (e.g., Bax, Bcl2, p53) following galegine treatment.
-
Procedure:
-
Cells are treated with galegine.
-
Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol).
-
The concentration and purity of the extracted RNA are determined by spectrophotometry.
-
RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative real-time PCR (qRT-PCR) is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
The expression level of the target genes is normalized to a housekeeping gene (e.g., GAPDH).
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
References
- 1. Galega officinalis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galegine | 543-83-9 | Benchchem [benchchem.com]
- 10. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Pharmacokinetics and Bioavailability of Galegine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galegine (B1196923), a guanidine (B92328) derivative isolated from Galega officinalis (Goat's Rue), is a molecule of significant historical importance in diabetology, serving as the pharmacological basis for the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin (B114582). Despite its foundational role, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of detailed quantitative pharmacokinetic (PK) and bioavailability data for galegine hydrochloride. Early 20th-century preclinical studies focused primarily on its pharmacodynamic effects, specifically its hypoglycemic and toxicological profiles, rather than on its absorption, distribution, metabolism, and excretion (ADME) characteristics.
This technical guide provides a thorough overview of the available knowledge on this compound, addressing its known pharmacological actions and the signaling pathways it modulates. In light of the data gap, this document also presents a generalized experimental workflow for conducting a preclinical pharmacokinetic study, which can serve as a methodological template for future research on galegine or similar natural compounds.
Pharmacological Profile and Known Effects
Historical studies, while not quantitative in a modern pharmacokinetic sense, provide qualitative insights into the in vivo effects of galegine.
Preclinical Observations in Animal Models
Early investigations in the 1920s, notably by Tanret, explored the effects of galegine sulphate in rabbits and dogs. These studies resembled modern toxicology assessments, establishing a steep dose-response relationship.[1]
-
Rabbits : Subcutaneous injections of galegine at doses around 380 mg/kg or higher induced hypoglycemic crises, which were often fatal.[1] Oral administration at similar high doses produced a comparable, though variable, response.[1]
-
Dogs : Dogs were observed to be more sensitive to the toxic effects of galegine.[1] A dose of 4 mg/kg of galegine sulphate resulted in a significant reduction in blood glucose (40% or more) over a period of 11-12 hours, sometimes preceded by a transient hyperglycemia.[1]
These early findings highlighted both the glucose-lowering potential and the narrow therapeutic window of galegine, which ultimately limited its clinical use due to toxicity concerns.[2]
Pharmacokinetics and Bioavailability: An Evidentiary Gap
A comprehensive search of scientific literature, including historical archives, yields no specific quantitative pharmacokinetic parameters for this compound such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), or absolute bioavailability.
This lack of data means that tables summarizing these key metrics cannot be constructed. The focus of research shifted from galegine to its synthetic, less toxic biguanide derivatives like metformin before modern pharmacokinetic methodologies became standard practice.
Mechanism of Action: AMPK Signaling Pathway
The primary mechanism through which galegine exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK).[3] AMPK is a crucial cellular energy sensor that, once activated, modulates numerous downstream processes to restore energy homeostasis.
Galegine-induced AMPK activation leads to:
-
Enhanced Glucose Uptake : Stimulation of glucose transport in peripheral tissues, such as adipocytes and myotubes.
-
Inhibition of Lipogenesis : Down-regulation of genes involved in fatty acid synthesis.
-
Stimulation of Fatty Acid Oxidation : Contributing to a reduction in lipid accumulation.
The activation of AMPK by galegine is thought to be independent of the organic cation transporters (like OCT1) that are crucial for the uptake of its derivative, metformin. This suggests a different cellular entry mechanism for galegine.
Below is a diagram illustrating the central role of AMPK in mediating the metabolic effects of galegine.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Sources and Isolation of Galegine (B1196923)
This technical guide provides a comprehensive overview of the natural sources of galegine, a guanidine (B92328) alkaloid of significant interest for its pharmacological properties, which laid the foundation for the development of the widely used antidiabetic drug metformin. The guide details the primary plant sources, concentration of galegine in different plant tissues, and methodologies for its isolation and purification.
Natural Sources of Galegine
Galegine is predominantly found in a limited number of plant species, with Galega officinalis being the most well-known and historically significant source.
Primary Natural Sources:
-
Galega officinalis (Goat's Rue): This herbaceous perennial, native to the Middle East and now naturalized in Europe and parts of North America, is the principal natural source of galegine.[1][2] It has a long history of use in traditional medicine for treating symptoms of diabetes.[1][3] The concentration of galegine varies significantly depending on the plant part and its developmental stage.[4]
-
Verbesina encelioides (Golden Crownbeard): This plant, belonging to the Asteraceae family, has also been identified as a source of galegine.[5][6] The presence of galegine in this species is noteworthy as it expands the potential botanical sources for this compound.
At present, there is no scientific literature confirming the presence of galegine in Sphaerophysa salsula.
Quantitative Data on Galegine Content
The concentration of galegine in its natural sources is a critical factor for extraction and potential commercial production. The following tables summarize the available quantitative data.
Table 1: Galegine Concentration in Galega officinalis
| Plant Part | Concentration (mg/g Dry Weight) | Phenological Stage | Reference |
| Reproductive Tissues | 6.32 - 8.53 (average 7.35) | Flowering/Fruiting | [4] |
| Leaves | 2.8 - 6.22 (average 4.25) | Not Specified | [4] |
| Stem | 1.27 - 1.85 (average 1.44) | Not Specified | [4] |
| Aerial Parts (Flowering) | Average 6.57 | Flowering | |
| Hairy Root Culture (Elicited) | Up to 14.55 (Fresh Weight) | Not Applicable | [7] |
| Cell Suspension Culture (Elicited) | Up to 6.86 (Fresh Weight) | Not Applicable | [8] |
Table 2: Galegine Concentration in Verbesina encelioides
| Plant Part | Concentration (% of Dry Weight) | Notes | Reference |
| Fresh Leaf Material | 0.08 | The collection that induced toxicosis in sheep. | [9] |
| Fresh Foliage | Detected | Galegine was found in fresh leaf material but not in leaf litter. | [5] |
Experimental Protocols for Isolation and Purification
The isolation of galegine from its natural sources involves extraction followed by purification using various chromatographic techniques.
3.1. General Extraction Procedure
A general procedure for the extraction of galegine from plant material is as follows:
-
Drying and Grinding: The plant material (e.g., aerial parts of Galega officinalis) is air-dried or freeze-dried and then finely ground to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Hydroalcoholic solutions, such as 80% ethanol, have been shown to be effective.[10] The extraction can be performed at room temperature with shaking for an extended period (e.g., 48-72 hours) or using methods like sonication to enhance extraction efficiency.[7]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.2. Purification by Column Chromatography
Column chromatography is a common method for the initial purification of galegine from the crude extract.
-
Stationary Phase: Silica gel is typically used as the stationary phase.[11]
-
Mobile Phase: A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might start with 100% hexane, followed by increasing proportions of a more polar solvent like ethyl acetate, and then further increasing the polarity with a solvent system like chloroform-methanol-ethyl acetate-acetic acid.[12]
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of galegine using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Sakaguchi reagent, which gives a reddish-orange color with guanidino compounds) or by High-Performance Liquid Chromatography (HPLC).[13]
3.3. Purification by Molecularly Imprinted Polymer (MIP) Technique
A more advanced and selective method for galegine purification involves the use of Molecularly Imprinted Polymers (MIPs).
-
MIP Synthesis Protocol:
-
Template and Monomer Interaction: Galegine (the template molecule) is dissolved in a porogenic solvent (e.g., acetonitrile) along with a functional monomer (e.g., methacrylic acid - MAA). They are allowed to pre-assemble through non-covalent interactions.
-
Polymerization: A cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate - EGDMA) and a radical initiator (e.g., azobisisobutyronitrile - AIBN) are added to the mixture.[14] Polymerization is initiated by heat or UV radiation.
-
Template Removal: The template molecule (galegine) is removed from the polymer matrix by washing with a suitable solvent, leaving behind specific recognition sites.
-
-
Solid-Phase Extraction with MIPs (MISPE):
-
The crude or partially purified galegine extract is loaded onto a solid-phase extraction cartridge packed with the galegine-imprinted polymer.
-
The cartridge is washed with a solvent that removes non-specifically bound compounds.
-
Galegine is then eluted with a solvent that disrupts the interactions between galegine and the polymer's recognition sites.
-
3.4. Analytical Quantification by UHPLC-ESI-MS
Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) is a sensitive and specific method for the quantification of galegine.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using:
-
Eluent A: 0.1% (v/v) formic acid in water.
-
Eluent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient could be: 0–5 min, 100% A; 5–30 min, 100–70% A; 30–32 min, 70–10% A; 32–36 min 10% A.[4]
-
Flow Rate: Approximately 0.4 mL/min.[4]
-
Detection: Mass spectrometry in positive electrospray ionization mode, monitoring for the specific mass-to-charge ratio (m/z) of galegine.
-
Signaling Pathways and Experimental Workflows
4.1. Galegine Signaling Pathways
Galegine exerts its metabolic effects primarily through two key mechanisms: the activation of AMP-activated protein kinase (AMPK) and the inhibition of mitochondrial complex IV.
-
AMPK Activation: Galegine activates AMPK, a central regulator of cellular energy homeostasis.[15] Activated AMPK, in turn, phosphorylates and regulates downstream targets, leading to:
-
Inhibition of ATP-consuming anabolic pathways like gluconeogenesis and lipid synthesis.
-
Activation of ATP-producing catabolic pathways such as fatty acid oxidation and glucose uptake.
-
-
Inhibition of Mitochondrial Complex IV: Galegine has been shown to inhibit complex IV (cytochrome c oxidase) of the mitochondrial electron transport chain.[3][16] This inhibition can lead to a decrease in cellular ATP levels, which is a primary mechanism for the activation of AMPK.
Caption: Galegine's dual mechanism of action.
4.2. Experimental Workflow for Galegine Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation, purification, and analysis of galegine from plant sources.
Caption: Workflow for galegine isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigating the phytotoxic potential of Verbesina encelioides: effect on growth and performance of co-occurring weed species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Improving galegine production in transformed hairy roots of Galega officinalis L. via elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concentration of galegine in Verbesina encelioides and Galega oficinalis and the toxic and pathologic effects induced by the plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK, a key regulator of metabolism and autophagy, is activated by lysosomal damage via a novel galectin-directed ubiquitin signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique [jmpb.areeo.ac.ir]
- 12. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Guanidine-Based Compounds in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium (B1211019) group, a ubiquitous structural motif in both natural and synthetic compounds, plays a pivotal role in metabolic regulation. From the cornerstone anti-diabetic drug metformin (B114582) to endogenous metabolites like creatine (B1669601) and agmatine (B1664431), guanidine-based compounds are central to cellular energy homeostasis, nutrient sensing, and signaling. This technical guide provides a comprehensive overview of the key guanidine-based compounds in metabolic research. It delves into their mechanisms of action, presents quantitative data on their effects, and offers detailed experimental protocols for their study. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams, providing a clear and structured resource for researchers and drug development professionals in the field of metabolic diseases.
Introduction: The Significance of the Guanidinium Group in Metabolism
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group. Its ability to delocalize a positive charge across the Y-shaped planar CN3 core allows it to form strong, specific interactions with biological targets such as enzymes and transporters.[1] This unique chemical property underlies the diverse biological activities of guanidine-containing molecules. In metabolic research, these compounds have emerged as crucial modulators of key processes, including glucose metabolism, cellular bioenergetics, and signaling pathways that govern metabolic homeostasis. This guide will explore the multifaceted roles of prominent guanidine-based compounds, with a focus on metformin, guanidinoacetic acid, creatine, and agmatine.
Metformin and Other Biguanides: Cornerstones of Metabolic Research and Therapy
Metformin, a dimethylbiguanide, is a first-line therapeutic for type 2 diabetes. Its primary metabolic effects are the suppression of hepatic gluconeogenesis and the enhancement of peripheral glucose uptake.[2] Phenformin (B89758), another biguanide, exhibits similar but more potent effects, though its clinical use has been limited due to a higher risk of lactic acidosis.[3][4]
Mechanism of Action
The metabolic effects of biguanides are multifaceted and involve both AMP-activated protein kinase (AMPK)-dependent and -independent pathways.
-
AMPK-Dependent Pathway: The canonical mechanism involves the inhibition of mitochondrial respiratory chain Complex I.[5] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which allosterically activates AMPK, a master regulator of cellular energy status.[6] Activated AMPK phosphorylates downstream targets, leading to the inhibition of ATP-consuming anabolic pathways (e.g., gluconeogenesis, lipid synthesis) and the activation of ATP-producing catabolic pathways (e.g., fatty acid oxidation, glucose uptake).[7]
-
AMPK-Independent Pathways: Metformin also exerts its effects independently of AMPK. It can inhibit the mitochondrial glycerophosphate dehydrogenase, altering the cellular redox state.[2] Furthermore, metformin can antagonize the action of glucagon (B607659) by reducing cyclic AMP (cAMP) levels, thereby suppressing gluconeogenic gene expression.[8][9]
Quantitative Data on Metformin's Effects
The following table summarizes key quantitative data related to metformin's action on metabolic targets.
| Compound | Target/Process | Cell/System | Parameter | Value | Reference(s) |
| Metformin | Mitochondrial Complex I | Isolated mitochondria | IC50 | ~20 mM | [10] |
| Metformin | Mitochondrial Complex I | Intact cells | IC50 | 0.2-0.3 mM | [11] |
| Metformin | AMPK Activation | Rat hepatocytes | EC50 (1 hr) | ~500 µM | [12] |
| Metformin | AMPK Activation | Rat hepatocytes | EC50 (7 hr) | ~50 µM | [12] |
| Metformin | AMPK Activation | Human hepatocytes | - | >100 µM | [13] |
| Metformin | Apoptosis in Bladder Cancer Cells | T24 cell line | IC50 | 17.65 mM | [14] |
| Phenformin | Mitochondrial Complex I | SH-SY5Y cells | - | Inhibition at low concentrations | [5] |
Signaling Pathway Visualization
Caption: Metformin's primary mechanism of action via AMPK activation.
Guanidinoacetic Acid and Creatine: Key Players in Cellular Bioenergetics
Guanidinoacetic acid (GAA) is the direct precursor to creatine, a vital molecule for cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain.[3]
The Creatine Biosynthesis Pathway
Creatine synthesis is a two-step process:
-
GAA Synthesis: L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing GAA and ornithine. This step primarily occurs in the kidneys.[15]
-
Creatine Synthesis: Guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine, using S-adenosylmethionine (SAM) as the methyl donor. This reaction predominantly takes place in the liver.[15]
Creatine is then transported to target tissues and phosphorylated by creatine kinase (CK) to phosphocreatine, which serves as a rapidly accessible reservoir of high-energy phosphate (B84403) for ATP regeneration.[2]
Link to Homocysteine Metabolism
The methylation of GAA to creatine is a major consumer of SAM, leading to the production of S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[16] Consequently, supplementation with GAA can increase the demand for methyl groups and potentially elevate plasma homocysteine levels, a risk factor for cardiovascular disease.[17][18] This effect can be mitigated by co-administration of methyl donors like betaine, choline, vitamin B12, and folic acid.[17][19]
Quantitative Data on GAA and Creatine Metabolism
| Compound | Effect | System | Dosage | Outcome | Reference(s) |
| Guanidinoacetic Acid (GAA) | ↑ Serum Creatine | Healthy Humans | 2.4 g/day for 6 weeks | Significant increase | [20] |
| Guanidinoacetic Acid (GAA) | ↑ Plasma Homocysteine | Rats | 0.5% in diet for 7 days | Significant increase | [19] |
| Guanidinoacetic Acid (GAA) | ↑ Plasma Homocysteine | Healthy Humans | 1.2, 2.4, 4.8 g/day for 6 weeks | Average increase of 3.5 µmol/L | [21] |
| GAA + Methyl Donors | ↓ Hyperhomocysteinemia | Healthy Humans | 2.4 g/day GAA + betaine, B12, B6, folic acid | No incidence of hyperhomocysteinemia | [17] |
| Beta-guanidinopropionic acid | ↓ Intracellular Creatine & Phosphocreatine | Animal models | 0.5-3.5% in diet | Marked reduction | [2][22] |
Signaling Pathway Visualization
Caption: The GAA-Creatine metabolic pathway and its role in energy buffering.
Agmatine: A Multifunctional Guanidinium Metabolite
Agmatine, formed from the decarboxylation of arginine, is a neuromodulator and a signaling molecule with diverse effects on metabolism.[23]
Mechanisms of Action
Agmatine's metabolic effects are mediated through its interaction with multiple targets:
-
Nitric Oxide Synthase (NOS) Inhibition: Agmatine is a competitive inhibitor of all three NOS isoforms (nNOS, iNOS, and eNOS), with varying potencies. This can modulate nitric oxide signaling, which is crucial for vascular function and metabolic regulation.
-
cAMP Signaling: Agmatine has been shown to elevate intracellular cAMP levels, which can influence a wide range of metabolic processes through the activation of protein kinase A (PKA).[23][24]
-
PI3K/Akt/mTOR Pathway: In microglia, agmatine can suppress glycolysis and improve mitochondrial function by inhibiting the PI3K/Akt/mTOR signaling pathway.[25]
-
Imidazoline (B1206853) and Adrenergic Receptors: Agmatine binds to imidazoline and α2-adrenergic receptors, which can influence glucose homeostasis and other metabolic parameters.[21]
Quantitative Data on Agmatine's Effects
| Compound | Target | System | Parameter | Value | Reference(s) |
| Agmatine | nNOS (NOS I) | Brain | Ki | ~660 µM | |
| Agmatine | iNOS (NOS II) | Macrophages | Ki | ~220 µM | |
| Agmatine | eNOS (NOS III) | Endothelial cells | Ki | ~7.5 mM | |
| Agmatine | NMDA Receptor Current | Hippocampal neurons | - | 100 µM causes ~40% reduction | [21] |
| Agmatine | Neuroprotection | HT22 cells | - | Significant cytoprotection at 0.1 µM | [26] |
Signaling Pathway Visualization
Caption: Multifaceted signaling pathways of agmatine in metabolic regulation.
Other Guanidine-Based Compounds in Metabolic Research
Beyond the major players, other guanidine-containing molecules have been investigated for their metabolic effects.
-
Guanidine (B92328) Hydrochloride: While historically considered too toxic for therapeutic use, guanidine itself has been studied for its effects on glucose metabolism.[27] It can influence glucose uptake in adipocytes, though its effects are considered non-specific and related to direct membrane interactions.[15]
-
Guanidinopropionic Acid (GPA): This creatine analogue acts as a competitive inhibitor of creatine uptake and modulates the creatine kinase system.[28][29] Chronic administration of GPA can shift muscle metabolism from glycolytic to oxidative, increase glucose tolerance, and mimic some of the effects of endurance exercise.[2][22]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic effects of guanidine-based compounds.
Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of guanidine-based compounds.[16]
Materials:
-
Cells of interest (e.g., HepG2, C2C12)
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the guanidine-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general framework for assessing the impact of guanidine-based compounds on mitochondrial oxygen consumption rate (OCR).[6][20][30][31]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF cell culture plates
-
Seahorse XF calibrant
-
Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Guanidine-based compound of interest
-
Mitochondrial stress test reagents:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Injection Port Loading: Load the sensor cartridge with the guanidine-based compound and the mitochondrial stress test reagents in the appropriate injection ports.
-
Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The protocol will typically involve sequential injections of the guanidine compound, oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of the guanidine compound on these parameters can then be determined.
Quantification of Guanidinoacetic Acid and Creatine by LC-MS/MS
This protocol is based on established methods for the analysis of GAA and creatine in biological samples.[32][33][34][35]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., HILIC or reversed-phase C18)
-
Plasma or urine samples
-
Stable isotope-labeled internal standards (e.g., 13C2-GAA and d3-creatine)
-
Acetonitrile (B52724) for protein precipitation
-
Mobile phase solvents (e.g., acetonitrile and water with formic acid)
Procedure:
-
Sample Preparation:
-
To a 50 µL aliquot of plasma or urine, add the internal standard solution.
-
Precipitate proteins by adding a sufficient volume of acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate GAA and creatine using an appropriate chromatographic method.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for GAA, creatine, and their internal standards should be monitored.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of GAA and creatine standards.
-
Calculate the concentrations of GAA and creatine in the samples by comparing their peak area ratios to the internal standards against the calibration curves.
-
Conclusion
Guanidine-based compounds represent a diverse and critically important class of molecules in metabolic research. Their ability to modulate fundamental cellular processes, from energy production to signaling, has established them as invaluable tools for understanding metabolic diseases and as templates for the development of novel therapeutics. The continued investigation into the synthesis and biological activity of new guanidine derivatives holds significant promise for future advancements in the treatment of metabolic disorders.[17][36][37] This guide provides a solid foundation for researchers to explore the multifaceted roles of these compounds and to design and execute robust experimental investigations.
References
- 1. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 7. Transport of guanidine compounds by human organic cation transporters, hOCT1 and hOCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. [The effects of guanidino derivatives on glucose uptake in rat adipocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdr.net [pdr.net]
- 20. protocols.io [protocols.io]
- 21. Dose-response effects of oral guanidinoacetic acid on serum creatine, homocysteine and B vitamins levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. The mechanism of the acute hypoglycemic action of phenformin (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [Chronic renal failure and guanidino compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Guanidine - Wikipedia [en.wikipedia.org]
- 28. nbinno.com [nbinno.com]
- 29. The acute effect of beta‐guanidinopropionic acid versus creatine or placebo in healthy men (ABC‐Trial): A randomized controlled first‐in‐human trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Seahorse Measurement of Mitochondrial Oxygen Consumption Rates [bio-protocol.org]
- 31. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Guanidino Compounds as Kidney Disease Toxins [jscimedcentral.com]
- 33. pubs.rsc.org [pubs.rsc.org]
- 34. Synthesis and cellular uptake properties of guanidine-containing molecular transporters built on the sucrose scaffold - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. The chemistry and biology of guanidine secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Galegine Hydrochloride's Effect on Mitochondrial Respiration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Galegine (B1196923), a guanidine (B92328) derivative isolated from Galega officinalis, is the parent compound from which the biguanide (B1667054) class of antidiabetic drugs, including metformin (B114582), was developed. While its glucose-lowering effects have been known for centuries, the precise molecular mechanisms underpinning its action are an area of ongoing research. This technical guide provides an in-depth examination of galegine hydrochloride's effects on mitochondrial respiration, consolidating current knowledge on its mechanism of action, presenting quantitative data from key studies, detailing relevant experimental protocols, and visualizing the associated cellular pathways and workflows.
Mechanism of Action: Inhibition of the Mitochondrial Respiratory Chain
This compound exerts its metabolic effects primarily by inhibiting the mitochondrial respiratory chain, a mechanism it shares with its biguanide descendants like metformin and phenformin.[1][2] This inhibition disrupts cellular energy homeostasis, leading to a cascade of downstream signaling events.
Primary Target: Complex IV (Cytochrome c Oxidase)
Recent and compelling evidence identifies Complex IV (cytochrome c oxidase) as a key target of galegine.[3][4] Studies have demonstrated that galegine, at clinically relevant concentrations, directly inhibits the enzymatic activity of Complex IV.[1][3] This action is distinct from the more historically cited inhibition of Complex I by metformin, although some sources suggest a broader inhibitory effect on the respiratory chain.[2][5]
The inhibition of Complex IV leads to a "backlog" of electrons within the electron transport chain (ETC). This backup indirectly inhibits the activity of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme that transfers electrons from cytosolic glycerol-3-phosphate to the ETC at the level of ubiquinone (Coenzyme Q).[6]
Downstream Metabolic Consequences
The inhibition of Complex IV and the subsequent effects on the ETC trigger several critical metabolic shifts:
-
Increased Cytosolic Redox State: The impairment of GPD2 activity results in an accumulation of reducing equivalents in the cytosol, which is experimentally observed as an increased lactate-to-pyruvate ratio.[3]
-
Inhibition of Gluconeogenesis: By inhibiting the pathway that allows glycerol (B35011) to enter the gluconeogenic process, galegine effectively reduces hepatic glucose production, a primary therapeutic effect for managing hyperglycemia.[3][4][6]
-
Activation of AMP-Activated Protein Kinase (AMPK): The disruption of mitochondrial respiration leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. This change in energy status allosterically activates AMPK, a master regulator of cellular metabolism.[5][7] Activated AMPK works to restore energy balance by stimulating ATP-producing pathways (e.g., glucose uptake, fatty acid oxidation) and inhibiting ATP-consuming processes (e.g., lipogenesis).[5]
Quantitative Data on Mitochondrial Respiration
The following table summarizes the quantitative effects of this compound on mitochondrial respiration as reported in key literature. The data is derived from experiments using isolated rat liver mitochondria.
| Compound/Treatment | Concentration | Substrate | Effect on Oxygen Consumption Rate (OCR) | Citation |
| Control | N/A | Glycerol-3-Phosphate (G3P) | Baseline G3P-stimulated respiration | [3] |
| Galegine | 200 µM | Glycerol-3-Phosphate (G3P) | Statistically significant inhibition of G3P-stimulated respiration | [3][6] |
| Metformin | 200 µM | Glycerol-3-Phosphate (G3P) | Statistically significant inhibition of G3P-stimulated respiration | [3][6] |
| Phenformin | 200 µM | Glycerol-3-Phosphate (G3P) | Statistically significant inhibition of G3P-stimulated respiration | [3][6] |
| Potassium Cyanide (KCN) | 1 µM - 10 µM | Glycerol-3-Phosphate (G3P) | Dose-dependent inhibition of G3P-stimulated respiration (serves as a positive control for Complex IV inhibition) | [3][6] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by galegine's effect on the mitochondrion.
References
- 1. Commentary: Inhibitors of mitochondrial respiratory chain in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 5. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Investigating the Metabolic Effects of Galegine Hydrochloride in 3T3-L1 Adipocytes
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Glucose Uptake in 3T3-L1 Adipocytes [bio-protocol.org]
- 11. jabonline.in [jabonline.in]
- 12. Distinct Mechanisms Regulate ATGL-Mediated Adipocyte Lipolysis by Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay [bio-protocol.org]
Application Notes and Protocols: Glucose Uptake Assay with Galegine Hydrochloride in L6 Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), a guanidine (B92328) derivative originally isolated from Galega officinalis, has demonstrated potential as a hypoglycemic agent. Its mechanism of action involves the stimulation of glucose uptake in peripheral tissues, such as skeletal muscle. L6 myotubes, a rat skeletal muscle cell line, provide a valuable in vitro model for studying glucose metabolism and the effects of therapeutic compounds. This document provides a detailed protocol for performing a glucose uptake assay in L6 myotubes to assess the efficacy of galegine hydrochloride. The primary mechanism of galegine-induced glucose uptake is through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2]
Signaling Pathway of Galegine-Induced Glucose Uptake
This compound stimulates glucose uptake in L6 myotubes primarily through the activation of AMPK.[1][2] This activation leads to a cascade of downstream signaling events that ultimately result in the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating the transport of glucose into the cell.
Caption: Galegine signaling pathway in L6 myotubes.
Experimental Workflow
The following diagram outlines the key steps for the glucose uptake assay in L6 myotubes treated with this compound. This workflow is designed for a fluorescent-based assay using 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.
Caption: Experimental workflow for glucose uptake assay.
Quantitative Data Summary
The following tables provide recommended concentrations and incubation times for the glucose uptake assay. These are starting points and may require optimization for specific experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound | 100 mM | 10 µM - 3 mM[1] | DMSO or PBS |
| Insulin (B600854) (Positive Control) | 1 mM | 100 nM[3] | PBS with 0.1% BSA |
| 2-NBDG | 10 mM | 50 - 100 µM[3] | DMSO |
| Cytochalasin B (Inhibitor) | 10 mM | 10 µM | DMSO |
Table 2: Experimental Parameters
| Step | Parameter | Duration | Temperature |
| L6 Myoblast Differentiation | Incubation with differentiation medium | 4 - 6 days | 37°C |
| Serum Starvation | Incubation in serum-free medium | 2 - 4 hours | 37°C |
| This compound Treatment | Incubation with compound | 1 - 5 hours[1] | 37°C |
| 2-NBDG Incubation | Glucose uptake period | 30 - 60 minutes | 37°C |
| Fluorescence Measurement | Plate reading | N/A | Room Temperature |
Detailed Experimental Protocol
This protocol details a fluorescent glucose uptake assay using 2-NBDG.
Materials and Reagents
-
L6 rat myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Cytochalasin B
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed L6 myoblasts into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well.
-
Once the cells reach confluence, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Incubate for 4-6 days to allow differentiation into myotubes, replacing the differentiation medium every 2 days.
-
-
Serum Starvation and Treatment:
-
After differentiation, gently wash the myotubes twice with warm PBS.
-
Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
Prepare working solutions of this compound, insulin (positive control), and cytochalasin B (negative control/inhibitor) in serum-free DMEM.
-
Remove the starvation medium and add the treatment solutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubate the plate for the desired treatment time (e.g., 1-5 hours) at 37°C.
-
-
Glucose Uptake Assay:
-
Prepare a working solution of 2-NBDG in glucose-free DMEM.
-
Following treatment, remove the treatment solutions and wash the cells twice with warm PBS.
-
Add the 2-NBDG solution to all wells and incubate for 30-60 minutes at 37°C.
-
To stop the uptake, remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
-
-
Measurement of Glucose Uptake:
-
Lyse the cells by adding an appropriate cell lysis buffer to each well.
-
Incubate for 15 minutes on a shaker at room temperature.
-
Measure the fluorescence of the cell lysates in a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cytochalasin B) from all other readings.
-
Normalize the fluorescence intensity to the protein concentration of each well, if desired.
-
Express the glucose uptake as a percentage of the control or as fold change relative to the vehicle control.
-
Conclusion
This document provides a comprehensive protocol for assessing the effect of this compound on glucose uptake in L6 myotubes. The provided signaling pathway, experimental workflow, and detailed protocol offer a solid foundation for researchers investigating the therapeutic potential of galegine and similar compounds for metabolic disorders. Optimization of concentrations and incubation times may be necessary to achieve the best results for specific experimental setups.
References
Application Notes and Protocols: In Vivo Administration of Galegine Hydrochloride in BALB/c Mice
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and application notes for the in vivo administration of galegine (B1196923) hydrochloride to BALB/c mice to study its metabolic effects, particularly on body weight and food intake. The methodologies are based on established research demonstrating galegine's role as an AMPK activator.
Introduction
Galegine is a guanidine (B92328) derivative originally isolated from Galega officinalis, the plant that led to the development of biguanide (B1667054) drugs like metformin.[1][2][3] It has been shown to induce weight loss and exert hypoglycemic actions.[2] The primary mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activation of AMPK by galegine can explain its various metabolic actions, including enhanced glucose uptake and the inhibition of acetyl-CoA carboxylase (ACC), which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation.[2][3]
These protocols are designed for researchers investigating the in vivo metabolic effects of galegine in BALB/c mice, a common inbred strain used in pharmacological and toxicological studies.[4][5]
Mechanism of Action: AMPK Signaling Pathway
Galegine exerts its metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK). This activation initiates a cascade of downstream events that collectively contribute to a favorable energy balance, reduced lipogenesis, and enhanced glucose utilization.
Caption: Galegine activates AMPK, leading to multiple downstream metabolic changes.
Experimental Protocols
The following protocols detail the necessary steps for conducting a feeding study to evaluate the effect of galegine on body weight and food consumption in BALB/c mice.
Animal Model and Housing
-
Species: Male BALB/c mice.[2]
-
Housing: Mice should be housed individually to allow for accurate measurement of individual food intake.[2]
-
Environment: The facility should be air-conditioned, maintaining a temperature of 21±2 °C with a 12-hour light/dark cycle.[2]
-
Diet and Water: Animals should have continuous access to standard pellet chow and tap water, unless specified otherwise.[2]
Experimental Workflow: Feeding Study
The overall workflow for the primary feeding study involves acclimatization, baseline data collection, treatment administration through a medicated diet, and subsequent data analysis.
Caption: Workflow for the in vivo this compound feeding study in mice.
Protocol: Galegine Feeding Study
-
Acclimatization: Before the study begins, habituate adult male BALB/c mice to individual housing for several days.[2]
-
Baseline Measurement: Monitor and record the body weight and food intake of each mouse daily at the same time (e.g., 09:30 hours) to establish a stable baseline.[2]
-
Group Allocation: On Day 0 of the experiment, randomly assign mice into control and treatment groups (n=6–8 per group).[2]
-
Diet Preparation and Administration:
-
Data Collection: Continue to measure and record individual body weight and food intake daily for the duration of the study (e.g., 7 to 11 days).[2]
-
Endpoint Analysis: At the end of the study period, blood glucose levels can be determined.[2]
Protocol: Pair-Feeding Study (Control)
To determine if the effects on body weight are independent of the reduction in food intake, a pair-feeding study is essential.
-
Group Allocation: Establish three groups: Control (ad libitum feeding), Galegine-treated (ad libitum feeding with medicated diet), and Pair-fed.
-
Diet Administration:
-
The Galegine-treated group receives the medicated diet ad libitum.
-
Each day, measure the amount of food consumed by the Galegine-treated group.
-
On the following day, provide the Pair-fed group with the same amount of standard (non-medicated) food that the Galegine-treated group consumed the previous day.
-
-
Data Collection: Measure and record the body weight of all three groups daily.
-
Analysis: Compare the body weight changes between the Galegine-treated group and the Pair-fed group. If the Galegine-treated group loses significantly more weight, it indicates that the drug has a metabolic effect on body weight that is independent of its effect on appetite.[2]
Data Presentation and Expected Outcomes
Quantitative data from in vivo studies should be summarized for clarity. The following tables represent expected outcomes based on published literature.
Table 1: Effect of Dietary Galegine on Body Weight and Food Intake
| Parameter | Control Group | Galegine-Treated Group (600 mg/kg feed) | Statistical Significance |
| Change in Body Weight (after 7 days) | Gain | Loss | P < 0.0001[2] |
| Average Daily Food Intake | Baseline Level | Significant Reduction | P < 0.0001[2] |
Table 2: Representative Results from Pair-Feeding Study
| Group | Diet | Feeding Regimen | Expected Body Weight Change |
| Control | Standard | Ad libitum | Gain |
| Galegine-Treated | Medicated | Ad libitum | Significant Loss |
| Pair-Fed | Standard | Restricted to Galegine group's intake | Moderate Loss (less than Galegine group) |
Expected Outcomes:
-
Mice administered galegine in their diet are expected to show a significant decrease in both body weight and food intake compared to control mice.[2]
-
Pair-feeding studies have indicated that at least part of the weight loss effect is independent of the reduction in food consumption, pointing to a direct metabolic action of galegine.[2][3]
-
It is important to note that the effect of galegine on body weight may be dependent on the initial body weight of the mice.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Balb/c mice as a preclinical model for raltitrexed-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Galegine Hydrochloride in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of galegine (B1196923) hydrochloride in plant extracts, particularly from Galega officinalis (Goat's Rue). The described protocol is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development. The method is sensitive, specific, and provides accurate quantification of galegine, a compound of interest for its potential therapeutic properties.
Introduction
Galegine ((3-methyl-2-butenyl)guanidine) is a guanidine (B92328) alkaloid found in various plants, most notably Galega officinalis. It has garnered significant interest due to its historical use in traditional medicine and its structural similarity to the widely used antidiabetic drug, metformin. Accurate quantification of galegine in plant extracts is crucial for quality control, standardization of herbal products, and for further pharmacological and toxicological studies. This document provides a detailed experimental protocol for the extraction and subsequent HPLC analysis of galegine hydrochloride from plant material, along with method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Plant material (Galega officinalis aerial parts, dried and powdered)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
pH meter
-
Volumetric flasks and pipettes
Sample Preparation: Extraction from Plant Material
-
Weighing: Accurately weigh 1.0 g of dried, powdered plant material into a suitable flask.
-
Extraction Solvent: Add 20 mL of 50% methanol in water.
-
Extraction Process: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
Chromatographic Conditions
The separation and quantification of galegine are achieved using a reversed-phase HPLC method with the following conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 232 nm[1][2] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Data Presentation: Quantitative Method Validation Summary
The HPLC method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended purpose. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 9.5227x + 54.823[3] |
| Correlation Coefficient (R²) | 0.9997[3] |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.24 µg/mL |
Note: LOD and LOQ values are based on a validated UHPLC method and may vary slightly for a standard HPLC setup.
Mandatory Visualization
Experimental Workflow Diagram
The overall experimental workflow for the quantification of this compound in plant extracts is depicted in the following diagram.
Caption: Workflow for Galegine Quantification.
Logical Relationship: Method Validation Parameters
This diagram illustrates the relationship between key validation parameters in analytical method development.
Caption: Method Validation Parameter Relationships.
Discussion
The described HPLC method provides a reliable and efficient means for the quantification of this compound in plant extracts. The sample preparation procedure is straightforward, and the isocratic mobile phase allows for a relatively short run time, making it suitable for routine analysis. The method demonstrates good linearity over a relevant concentration range. While specific data for accuracy and precision were not available in the cited literature, these parameters are critical for full method validation and should be determined by analyzing spiked samples at different concentration levels and by assessing repeatability and intermediate precision, respectively. The limit of detection and quantification indicate that the method is sensitive enough for the analysis of galegine in typical plant extracts. Researchers adopting this method should perform their own in-house validation to ensure it meets the specific requirements of their application.
References
Application Notes and Protocols for Cell Viability MTT Assay with Galegine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923) hydrochloride, a guanidine (B92328) derivative originally isolated from Galega officinalis, has garnered significant interest in biomedical research due to its metabolic regulatory properties, primarily as an activator of AMP-activated protein kinase (AMPK).[1] Understanding the cytotoxic potential of galegine hydrochloride is crucial for its development as a therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and proliferation. This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cultured cells.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[2][3]
Data Presentation
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values can vary significantly depending on the cell line and the duration of exposure.
Table 1: Reported IC50 Values for Galegine against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| DFW | Melanoma | 24 | 630 |
| SK-MEL-5 | Melanoma | 24 | 3300 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a cell viability MTT assay to evaluate the effects of this compound.
Materials and Reagents
-
This compound (appropriate purity for cell culture)
-
Selected mammalian cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Protocol
1. Cell Seeding: a. Culture the chosen cell line to approximately 80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count to determine cell density. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations for treatment.
3. Cell Treatment: a. After the 24-hour incubation, carefully remove the culture medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. c. Include control wells containing cells treated with vehicle (the solvent used to dissolve this compound) and wells with medium only (for background measurement). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
5. Solubilization of Formazan: a. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. b. Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
6. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis: a. Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Signaling Pathway
Caption: this compound activates AMPK, leading to reduced cell viability.
References
Application Notes and Protocols for Apoptosis Detection by Annexin V/PI Staining after Galegine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by galegine (B1196923), a natural guanidine (B92328) derivative with demonstrated cytotoxic effects on cancer cells.
Introduction
Galegine, a natural active compound isolated from Galega officinalis, has been shown to induce cytotoxicity and apoptosis in various cancer cell lines. Understanding the mechanism and quantifying the extent of apoptosis is crucial for evaluating its potential as a therapeutic agent. One of the most common and reliable methods for detecting apoptosis is through Annexin V/PI dual staining followed by flow cytometry.[1][2]
This assay is based on the principle that phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet during the early stages of apoptosis.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells with intact membranes. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA. This dual-staining approach allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following tables summarize quantitative data from a study on human melanoma cell lines treated with galegine for 24 hours.
Table 1: IC50 Values of Galegine in Human Melanoma Cell Lines
| Cell Line | IC50 (µM) after 24h |
| DFW | 630 |
| SK-MEL-5 | 3300 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by Galegine in Human Melanoma Cell Lines (Annexin V/PI Assay)
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| DFW | Galegine (at IC50) | 12.4 |
| SK-MEL-5 | Galegine (at IC50) | 41.8 |
Experimental Protocols
This section provides a detailed protocol for treating cells with galegine and subsequently staining with Annexin V and PI for flow cytometric analysis.
Materials and Reagents
-
Galegine
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (100 mM HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge tubes
Experimental Procedure
1. Cell Seeding and Treatment
-
Seed the cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of galegine in an appropriate solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentrations in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of galegine. Include a vehicle-treated control group.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Washing
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a conical tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a conical tube.
-
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
3. Annexin V/PI Staining
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.
-
Use appropriate controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze the stained cells using a dot plot of FITC (Annexin V) versus PI.
-
The cell populations can be distinguished as follows:
-
Lower-left quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for galegine-induced apoptosis.
Pathway Description: Galegine, a guanidine derivative, is known to activate AMP-activated protein kinase (AMPK).[3][4] Activated AMPK can, in turn, phosphorylate and activate the tumor suppressor protein p53. In response to cellular stress, activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the caspase cascade, starting with the activation of caspase-9, which subsequently activates the executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]
Application Note: Gene Expression Analysis in Response to Galegine Hydrochloride Using qPCR
Introduction
Galegine (B1196923) hydrochloride, a guanidine (B92328) derivative originally isolated from Galega officinalis, has garnered significant interest in metabolic research. It is structurally related to the biguanide (B1667054) metformin (B114582) and has been shown to exert effects on glucose uptake and lipid metabolism.[1][2] A key mechanism of action for galegine is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK by galegine can lead to a cascade of downstream events, including the modulation of gene expression, which collectively contribute to its metabolic effects.[1][2] This application note provides a detailed protocol for analyzing changes in gene expression in response to galegine hydrochloride treatment using quantitative real-time PCR (qPCR), a sensitive and widely used technique for quantifying mRNA transcripts.[4][5]
Principle
The experimental workflow involves treating a cellular model with this compound, followed by the isolation of total RNA. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR.[4][5][6] Gene-specific primers are used to amplify target genes and stable reference genes. The relative expression of the target genes is then calculated, typically using the ΔΔCt method, to determine the effect of galegine treatment.[7]
Materials and Reagents
-
Cell line of interest (e.g., 3T3-L1 adipocytes, L6 myotubes, H4IIE hepatoma cells)[1][2]
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., silica-based spin columns)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (SYBR Green-based)[5]
-
Nuclease-free water
-
Gene-specific primers (forward and reverse) for target and reference genes
Experimental Protocols
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels and grow to the desired confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. A vehicle control (medium with the solvent at the same final concentration) must be included.[7]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[1]
RNA Extraction and Quantification
-
After the treatment period, wash the cells with PBS and lyse them according to the protocol of the chosen RNA extraction kit.
-
Isolate total RNA from the cell lysates. It is recommended to perform an on-column DNase I digestion to remove any contaminating genomic DNA.[7]
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.1 is considered indicative of pure RNA.[7]
-
Assess RNA integrity using an automated electrophoresis system if available.
cDNA Synthesis
-
Synthesize cDNA from the total RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.[7]
-
Include a no-reverse-transcriptase control (-RT) for each RNA sample to verify the absence of genomic DNA contamination in the subsequent qPCR.[7]
-
Follow the manufacturer's instructions for the reverse transcription reaction. The resulting cDNA will be used as the template for qPCR.[4][5]
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the cDNA template.[7]
-
Include no-template controls (NTCs) for each primer set to check for contamination.[7]
-
Run the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Perform a melting curve analysis at the end of the amplification to verify the specificity of the PCR product.[8]
Data Analysis
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes (e.g., GAPDH, ACTB).[7]
-
Calculate the relative gene expression using the ΔΔCt method.[7]
Data Presentation
The quantitative data from the qPCR analysis should be summarized in a clear and structured table. The table should include the gene name, the fold change in expression in response to galegine treatment compared to the vehicle control, and the corresponding p-values.
Table 1: Relative Gene Expression in 3T3-L1 Adipocytes Treated with 500 µM this compound for 24 hours
| Gene Symbol | Gene Name | Fold Change (Galegine vs. Control) | p-value |
| Fasn | Fatty Acid Synthase | -2.5 | < 0.05 |
| Srebf1 | Sterol Regulatory Element Binding Transcription Factor 1 | -1.8 | < 0.05 |
| Ppargc1a | Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha | +3.2 | < 0.05 |
| Gapdh | Glyceraldehyde-3-Phosphate Dehydrogenase | 1.0 (Reference) | - |
| Actb | Beta-Actin | 1.0 (Reference) | - |
Visualizations
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: this compound signaling pathway leading to gene expression changes.
Discussion
The provided protocol offers a robust framework for investigating the effects of this compound on gene expression. The activation of AMPK by galegine is a critical event that leads to the modulation of genes involved in lipid metabolism.[1][2] For instance, the downregulation of Fasn and its upstream regulator Srebf1 is consistent with the inhibitory effect of AMPK on fatty acid synthesis.[1][2] Conversely, the upregulation of Ppargc1a, a master regulator of mitochondrial biogenesis and fatty acid oxidation, aligns with the energy-sensing role of AMPK.[1]
It is crucial to select and validate stable reference genes for the specific cell type and experimental conditions to ensure accurate normalization of qPCR data. Additionally, a dose-response and time-course experiment can provide more comprehensive insights into the dynamics of galegine-induced gene expression changes. The findings from such studies can contribute to a better understanding of the molecular mechanisms underlying the metabolic effects of galegine and inform its potential therapeutic applications.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 6. A Scientist's qPCR Workflow Guide: RNA, cDNA & Analysis [geneflow.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. oaepublish.com [oaepublish.com]
Application Notes and Protocols: Acetyl-CoA Carboxylase (ACC) Activity Assay with Galegine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1] ACC plays a crucial role in regulating fatty acid metabolism and has emerged as an attractive therapeutic target for metabolic diseases such as obesity, diabetes, and cancer.[2] There are two main isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3] The activity of ACC is tightly regulated by phosphorylation, primarily by AMP-activated protein kinase (AMPK).[4][5] When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inhibition.[4][5]
Galegine (B1196923), a natural product isolated from Galega officinalis, has been shown to activate AMPK.[1][6] This activation is thought to be a primary mechanism behind its metabolic effects, including the inhibition of ACC activity.[6][7] This document provides a detailed protocol for measuring the activity of ACC and assessing the inhibitory effects of galegine hydrochloride using a luminescence-based ADP-Glo™ assay. This assay quantifies ACC activity by measuring the amount of ADP produced during the carboxylation reaction.
Mechanism of Action: Galegine and ACC Inhibition
This compound does not directly inhibit Acetyl-CoA Carboxylase. Instead, its inhibitory effect on ACC activity is mediated through the activation of AMP-activated protein kinase (AMPK). Galegine is known to inhibit the mitochondrial respiratory chain, which leads to an increase in the cellular AMP/ATP ratio.[8] This change in the energy status of the cell allosterically activates AMPK.[9] Activated AMPK then phosphorylates ACC at specific serine residues (e.g., Ser79 on ACC1), causing a conformational change that leads to the inhibition of its carboxylase activity.[3][4] This indirect mechanism makes the assessment of galegine's effect on ACC a valuable tool for studying cellular metabolism and the efficacy of potential therapeutic compounds that target the AMPK/ACC signaling pathway.
Figure 1: Signaling pathway of Galegine-mediated ACC inhibition.
Experimental Protocols
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for measuring the activity of purified ACC enzyme in the presence of this compound.
Materials and Reagents
-
Enzyme: Recombinant human ACC1 (e.g., BPS Bioscience, Cat. #50202)
-
Substrates:
-
Acetyl-CoA (Sigma-Aldrich)
-
ATP (Sigma-Aldrich)
-
Sodium Bicarbonate (NaHCO₃) (Sigma-Aldrich)
-
-
Test Compound: this compound (Sigma-Aldrich)
-
Assay Buffer (5x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/ml BSA
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Plates: White, opaque 96-well plates (e.g., Corning)
-
Instrumentation: Luminometer
Experimental Workflow
Figure 2: Experimental workflow for the ACC activity assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare stock solutions of ATP (10 mM), Acetyl-CoA (10 mM), and Sodium Bicarbonate (1 M).
-
Prepare a stock solution of this compound (e.g., 10 mM in water or appropriate solvent). Perform serial dilutions to obtain the desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
To the wells of a white, opaque 96-well plate, add 2.5 µL of the this compound dilutions or vehicle control (for 100% activity).
-
Prepare a master mix of the ACC substrates in 1x Assay Buffer. For a 25 µL final reaction volume, this would typically be 12.5 µL of 2x substrate mix. The final concentrations should be optimized, but a starting point could be 20 µM Acetyl-CoA, 20 µM ATP, and 5 mM NaHCO₃.
-
Add 12.5 µL of the master mix to each well.
-
Prepare the ACC enzyme solution in 1x Assay Buffer. The optimal concentration should be determined empirically, but a starting point of 2-5 ng/µL can be used.
-
Initiate the reaction by adding 10 µL of the diluted ACC enzyme to each well, bringing the final volume to 25 µL. For a negative control (0% activity), add 10 µL of 1x Assay Buffer without the enzyme.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by ACC into ATP and catalyze a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data (Relative Light Units, RLU) is proportional to the amount of ADP produced, and therefore to the ACC activity. The percentage of ACC inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
An IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes expected quantitative data for an ACC activity assay with this compound, based on published literature.[6] Note that these values were obtained from cell-based assays and may differ from assays using purified enzyme.
| Parameter | Value | Cell Line/Conditions | Reference |
| Galegine HCl Concentration Range | 0.3 - 30 µM | 3T3-L1 adipocytes | [6] |
| Incubation Time with Galegine | 24 hours | 3T3-L1 adipocytes | [6] |
| Effect on ACC Activity | Concentration-dependent reduction | 3T3-L1 adipocytes | [6] |
| Significant Inhibition at | ≥ 30 µM | L6 myotubes | [6] |
| Positive Control (AMPK Activator) | AICAR | 3T3-L1 adipocytes, L6 myotubes | [6] |
Table 1: Summary of Quantitative Data for this compound's Effect on ACC Activity
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on Acetyl-CoA Carboxylase activity. By understanding the indirect mechanism of action through AMPK activation and utilizing a robust, luminescence-based assay, researchers can effectively screen and characterize compounds that modulate the AMPK/ACC signaling pathway for therapeutic development in metabolic diseases. The provided workflow, data analysis methods, and quantitative summaries offer a solid foundation for professionals in the field.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Metformin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Lipolysis Assay in Adipocytes Treated with Galegine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), a guanidine (B92328) derivative originally isolated from Galega officinalis, has garnered significant interest for its metabolic effects, which laid the foundation for the development of biguanide (B1667054) drugs like metformin.[1][2][3][4][5] Recent studies have highlighted its potential role in weight management, partly through its influence on lipid metabolism in adipocytes.[1][2][3][4] This document provides detailed application notes and protocols for performing a lipolysis assay in adipocytes treated with galegine hydrochloride. The primary focus is on utilizing 3T3-L1 adipocytes as a model system to investigate the inhibitory effect of galegine on stimulated lipolysis.
Lipolysis is the metabolic process through which triglycerides stored in adipocytes are hydrolyzed into glycerol (B35011) and free fatty acids, providing energy to other tissues.[6][7][8][9][10][11] This process is tightly regulated by hormones and signaling molecules. Dysregulation of lipolysis is associated with metabolic disorders such as obesity and type 2 diabetes.[8][9][12] Galegine has been shown to reduce isoprenaline-stimulated lipolysis in 3T3-L1 adipocytes, an effect attributed to its ability to activate AMP-activated protein kinase (AMPK).[1][4] AMPK is a key energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes, including the inhibition of lipolysis.[1][13][14][15]
These protocols are designed to guide researchers in setting up and executing a robust lipolysis assay to screen and characterize compounds like this compound for their anti-lipolytic activity.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on lipolysis in 3T3-L1 adipocytes. The data is based on the findings from studies investigating the impact of galegine on glycerol release, a key indicator of lipolytic activity.
Table 1: Effect of this compound on Basal and Isoprenaline-Stimulated Glycerol Release in 3T3-L1 Adipocytes
| Treatment Condition | Galegine Concentration (µM) | Glycerol Release (relative to control) |
| Basal | 0 | 1.00 |
| Basal | 0.3 | ~0.95 |
| Basal | 1 | ~0.90 |
| Basal | 3 | ~0.85 |
| Basal | 10 | ~0.80 |
| Basal | 30 | ~0.75 |
| Basal | 100 | ~0.70 |
| Basal | 300 | ~0.65 |
| Isoprenaline-Stimulated | 0 | 1.00 (Stimulated Control) |
| Isoprenaline-Stimulated | 1 | ~0.85 |
| Isoprenaline-Stimulated | 3 | ~0.70 |
| Isoprenaline-Stimulated | 10 | ~0.55 |
| Isoprenaline-Stimulated | 30 | ~0.40 |
| Isoprenaline-Stimulated | 100 | ~0.30 |
| Isoprenaline-Stimulated | 300 | ~0.25 |
Note: The data presented are approximations derived from published graphical data for illustrative purposes. Actual results may vary.[1]
Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Culture and Differentiation
This protocol describes the standard procedure for culturing and differentiating 3T3-L1 preadipocytes into mature, lipid-laden adipocytes suitable for lipolysis assays.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Once the cells reach confluence (Day 0), induce differentiation by changing the medium to DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation: After 48 hours (Day 2), replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days. The adipocytes will be fully differentiated and ready for experiments between Day 8 and Day 12, characterized by the accumulation of lipid droplets.
Protocol 2: Lipolysis Assay
This protocol details the steps for measuring glycerol release from differentiated 3T3-L1 adipocytes following treatment with this compound and stimulation with isoprenaline.
Materials:
-
Differentiated 3T3-L1 adipocytes in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (supplemented with 2% fatty acid-free BSA)
-
This compound stock solution
-
Isoprenaline hydrochloride stock solution
-
Glycerol assay kit (colorimetric or fluorometric)
Procedure:
-
Pre-incubation: Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS. Then, add KRH buffer and incubate for 1-2 hours at 37°C to deplete endogenous glycerol.
-
Treatment: Remove the pre-incubation buffer and add fresh KRH buffer containing various concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300 µM) or vehicle control. Incubate for 24 hours at 37°C.[1]
-
Stimulation: After the 24-hour incubation with galegine, add isoprenaline (e.g., 10 µM final concentration) to the appropriate wells to stimulate lipolysis. Include control wells with and without isoprenaline. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the incubation medium from each well for the determination of glycerol concentration.
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release data to the protein content in each well. Express the results as a percentage of the isoprenaline-stimulated control.
Mandatory Visualizations
Signaling Pathway of Galegine-Mediated Inhibition of Lipolysis
Caption: Galegine inhibits lipolysis by activating AMPK.
Experimental Workflow for Lipolysis Assay
Caption: Workflow for measuring galegine's effect on lipolysis.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zen-bio.com [zen-bio.com]
- 9. zen-bio.com [zen-bio.com]
- 10. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated AMPK after Galegine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), a natural product isolated from Galega officinalis, is a guanidine (B92328) derivative that has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK by galegine can influence various metabolic processes, including glucose uptake and fatty acid metabolism.[2] The activation of AMPK is a key event in its function and is characterized by the phosphorylation of the α-subunit at threonine 172 (Thr172).[3] Western blotting is a widely used and effective technique to detect and quantify this specific phosphorylation event, thereby providing a measure of AMPK activation.[3] These application notes provide a detailed protocol for the analysis of galegine-induced AMPK phosphorylation using Western blotting.
Signaling Pathway of Galegine-Mediated AMPK Activation
Galegine treatment leads to the activation of AMPK. Once activated, phosphorylated AMPK (p-AMPK) acts to restore cellular energy balance by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[4]
Caption: Galegine-induced AMPK signaling pathway.
Quantitative Data Summary
The following table summarizes the concentration-dependent effect of galegine on AMPK activation in various cell lines as determined by the analysis of phosphorylated AMPK.
| Cell Line | Galegine Concentration | Duration of Treatment | Fold Activation of AMPK (Approx.) | Reference |
| H4IIE rat hepatoma | 10 µM | 6 hours | Time-dependent activation | [2] |
| H4IIE rat hepatoma | 300 µM | 6 hours | Maximal activation | [2] |
| 3T3-L1 adipocytes | 10 µM | 1 hour | Concentration-dependent activation | [2] |
| 3T3-L1 adipocytes | 300 µM | 1 hour | Markedly greater than 10 µM | [2] |
| L6 myotubes | 10 µM | 1 hour | Concentration-dependent activation | [2] |
| L6 myotubes | 300 µM | 1 hour | Markedly greater than 10 µM | [2] |
| HEK293 human kidney | 10 µM and above | Not specified | Concentration-dependent activation | [2] |
Experimental Workflow Overview
The diagram below outlines the key steps for performing a Western blot analysis of galegine-induced AMPK phosphorylation.
Caption: Western blot workflow for AMPK phosphorylation analysis.
Detailed Experimental Protocol
This protocol is designed for cultured cells and can be adapted for different cell lines.
1. Cell Culture and Galegine Treatment
a. Seed cells (e.g., H4IIE, 3T3-L1, L6, or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Culture cells in the appropriate media and conditions. c. Treat cells with varying concentrations of galegine (e.g., 0, 10, 50, 100, 300 µM) for a specified time (e.g., 1, 6, or 24 hours).[2] Include a vehicle control (e.g., sterile water or PBS).
2. Cell Lysis for Phosphorylated Proteins
a. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[3][5][6] b. Lyse the cells by adding 100-200 µL of ice-cold lysis buffer directly to each well.[3][5]
- Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.[3] It is crucial to add inhibitors fresh just before use to preserve the phosphorylation state of proteins.[3][6] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3][6] d. Incubate on ice for 30 minutes with occasional vortexing.[3][6] e. Centrifuge at 14,000 x g for 15 minutes at 4°C.[3][5] f. Transfer the supernatant (protein lysate) to a new tube and store it at -80°C or proceed to the next step.[3]
3. Protein Quantification
a. Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay, which is compatible with most detergents used in lysis buffers.[3][5] b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE
a. Prepare protein samples by adding an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3] c. Load equal amounts of denatured protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.[5] d. Include a pre-stained protein ladder to monitor migration and estimate protein size.[3] e. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[3]
5. Western Transfer
a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.[3] b. Assemble the transfer stack (sandwich), ensuring no air bubbles are trapped between the gel and the membrane.[3] c. Perform the transfer according to the manufacturer's protocol for your transfer system.
6. Blocking
a. After transfer, block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle shaking. For phospho-proteins, BSA is generally preferred over milk to avoid non-specific background.[7]
7. Primary Antibody Incubation
a. Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[3]
- Recommended Primary Antibodies and Dilutions:
- Rabbit anti-phospho-AMPKα (Thr172): 1:1000 dilution[3]
- Rabbit anti-AMPKα: 1:1000 dilution[3]
- As a loading control, use an antibody against a housekeeping protein like β-actin (1:2000) or GAPDH.[3]
8. Secondary Antibody Incubation
a. Wash the membrane three times for 10 minutes each with TBST.[3] b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.[3]
9. Signal Detection
a. Wash the membrane three times for 10 minutes each with TBST.[3] b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3] c. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
10. Data Analysis
a. Quantify the band intensities using densitometry software.[3] b. To determine the relative level of AMPK phosphorylation, normalize the intensity of the p-AMPK band to the intensity of the total AMPK band for each sample. Further normalization to the loading control can also be performed.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New insights into activation and function of the AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Use of Galegine Hydrochloride in Diet-Induced Obesity Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), a natural product isolated from Galega officinalis, has demonstrated significant potential as a therapeutic agent for metabolic disorders, particularly obesity and type 2 diabetes. Its guanidine (B92328) structure is reminiscent of metformin, a widely used antidiabetic drug.[1][2][3] Research in murine models has shown that galegine hydrochloride can induce weight loss, reduce blood glucose levels, and modulate fat metabolism.[2][4] These effects are primarily attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound in a diet-induced obesity (DIO) mouse model.
Application Notes
This compound has been shown to reduce body weight in both normal and obese mice.[2][4] A significant portion of this weight loss is independent of reduced food intake, suggesting a direct effect on metabolism.[3] The primary mechanism of action is the activation of AMPK in various tissues, including adipocytes, myotubes, and hepatocytes.[1][3]
Key Metabolic Effects:
-
Weight Reduction: Administration of galegine in the diet leads to a significant and sustained reduction in body weight.[1][2]
-
Improved Glycemic Control: Galegine treatment has been associated with lower blood glucose levels.[2][4]
-
Modulation of Lipid Metabolism: Galegine inhibits fatty acid synthesis and promotes fatty acid oxidation, contributing to reduced adiposity.[3] Post-mortem examinations of mice treated with a galega-containing diet revealed a notable absence of body fat.[5]
-
Gene Expression Regulation: Galegine has been observed to down-regulate genes involved in fatty acid synthesis.[3]
The DIO mouse model, typically using C57BL/6J mice fed a high-fat diet, is a highly relevant preclinical model for studying obesity and its comorbidities, as it closely mimics the human condition. The protocols outlined below provide a framework for inducing obesity in mice and subsequently evaluating the therapeutic efficacy of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models.
Table 1: Effect of this compound on Body Weight and Food Intake in BALB/c Mice
| Treatment Group | Duration of Treatment | Change in Body Weight (g) | Daily Food Intake (g) | Reference |
| Control | 7 days | +1.2 ± 0.2 | 4.5 ± 0.1 | [2] |
| Galegine (600 mg/kg feed) | 7 days | -1.8 ± 0.3 | 3.2 ± 0.2 | [2] |
| Control (Pair-fed) | 11 days | +0.5 ± 0.3 | 3.5 ± 0.1 | [2] |
| Galegine (600 mg/kg feed) | 11 days | -1.5 ± 0.4 | 3.5 ± 0.1 | [2] |
Table 2: Effect of this compound on Blood Glucose in BALB/c Mice
| Treatment Group | Duration of Treatment | Blood Glucose (mmol/L) | Reference |
| Control | 11 days | 6.0 ± 0.5 | [2] |
| Galegine (600 mg/kg feed) | 11 days | 3.2 ± 0.4 | [2] |
| Control (Pair-fed) | 11 days | 6.0 ± 1.1 | [2] |
| Galegine (600 mg/kg feed) | 11 days | 4.7 ± 0.9 | [2] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Protocol
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic studies.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., Teklad 2918, 18% kcal from fat)
-
High-fat diet (HFD) (e.g., Research Diets D12492, 60% kcal from fat or a "western-type" diet with 42% kcal from fat)
-
Animal housing with controlled temperature (20-23°C) and a 12-hour light/dark cycle
-
Weighing scale
-
Enrichment items (e.g., nestlets)
Procedure:
-
Acclimatize male C57BL/6J mice for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomize mice into two groups: a control group and a DIO group.
-
House mice individually or in small groups. For DIO studies, individual housing is often preferred to monitor food intake accurately.
-
Provide the control group with the standard chow diet.
-
Provide the DIO group with the high-fat diet. Place the HFD on the cage floor for easy access.
-
Continue the respective diets for 12-16 weeks to induce a stable obese phenotype in the DIO group.
-
Monitor body weight and food intake weekly. A significant difference in body weight between the two groups should be apparent after 2-3 weeks.
-
By 18 weeks of age, DIO mice typically exhibit elevated glucose, insulin (B600854) resistance, and increased leptin levels.
This compound Administration Protocol
This protocol details the administration of this compound to DIO mice.
Materials:
-
DIO mice (from Protocol 1)
-
Lean control mice (from Protocol 1)
-
This compound
-
Powdered high-fat diet and standard chow
-
Food mixing equipment
-
Weighing scale
Procedure:
-
After the obesity induction period (12-16 weeks), further randomize the DIO mice into two subgroups: DIO + vehicle and DIO + this compound. The lean control group will receive the vehicle.
-
Prepare the experimental diets by thoroughly mixing this compound into the powdered high-fat diet at the desired concentration (e.g., 600 mg/kg of feed, which corresponds to approximately 3.41 mmol/kg of feed).[2] The vehicle diet is the powdered HFD without the compound. The lean control group will receive the standard chow with vehicle.
-
Provide the respective diets to the mice for the duration of the study (e.g., 11-28 days).[1][5]
-
Monitor body weight and food intake daily or weekly.
-
At the end of the treatment period, collect blood samples for metabolic parameter analysis and harvest tissues for further investigation.
Measurement of Metabolic Parameters
This protocol outlines the procedures for assessing key metabolic endpoints.
Materials:
-
Glucometer and glucose test strips
-
Insulin ELISA kit
-
Triglyceride and cholesterol assay kits
-
Anesthesia (e.g., isoflurane, sodium pentobarbital)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
Procedure:
-
Blood Glucose: Measure blood glucose from a tail snip using a glucometer after a 4-6 hour fast.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 4-6 hours.
-
Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer an IP injection of insulin (0.75 IU/kg body weight).
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Blood Collection and Plasma Analysis:
-
At the end of the study, anesthetize the mice.
-
Collect blood via cardiac puncture or retro-orbital sinus.
-
Centrifuge the blood to separate plasma and store at -80°C.
-
Use commercial ELISA kits to measure plasma levels of insulin, leptin, triglycerides, and cholesterol according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway of this compound
Caption: Galegine activates AMPK, leading to metabolic changes and weight loss.
Experimental Workflow for Evaluating this compound in DIO Mice
Caption: Workflow for DIO induction and galegine treatment in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. sciencebusiness.net [sciencebusiness.net]
- 5. Novel weight-reducing activity of Galega officinalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polarographic Determination of Galegine
Introduction
Galegine (B1196923) ((3-methyl-2-butenyl)guanidine) is a guanidine (B92328) derivative found in Galega officinalis (Goat's Rue), a plant historically used for its antidiabetic properties.[1] As a precursor to the development of metformin, a widely used antidiabetic drug, the accurate and sensitive determination of galegine in various samples is of significant interest in pharmaceutical research and natural product analysis.[1] Polarography, an electrochemical technique based on the measurement of current as a function of applied potential at a dropping mercury electrode (DME), offers a reliable and cost-effective method for the quantification of electroactive compounds like galegine.[2][3][4] This document provides detailed application notes and protocols for the determination of galegine using polarographic techniques, specifically differential pulse polarography (DPP) or differential pulse voltammetry (DPV) at a dropping mercury electrode or a hanging mercury drop electrode.[1][5]
Principle of the Method
The determination of galegine by polarography is based on the electrochemical reduction of the guanidine group at the surface of a mercury electrode.[5] When a gradually increasing negative potential is applied to the working electrode, galegine is reduced, resulting in a current that is proportional to its concentration in the solution.[3] Differential pulse polarography enhances the sensitivity of the measurement by superimposing small pulses of a constant amplitude on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This technique effectively minimizes the contribution of the non-faradaic (charging) current, resulting in well-defined peaks and lower detection limits compared to direct current polarography.
Quantitative Data
The following table summarizes the quantitative performance characteristics of a polarographic method for the determination of galegine, as reported in the literature.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4.101 µg·mL⁻¹ | [1] |
| Limit of Quantification (LOQ) | 12.427 µg·mL⁻¹ | [1] |
| Relative Standard Deviation (RSD) | 1.199% (n=3) | [1] |
Experimental Protocols
This section provides a detailed protocol for the determination of galegine in a sample, such as an extract from Galega officinalis. The protocol is based on methodologies described in the scientific literature.[1][6]
1. Reagents and Solutions
-
Supporting Electrolyte: A suitable supporting electrolyte is crucial for polarographic analysis. While the specific electrolyte for galegine determination is not always explicitly stated, a common choice for organic compounds is a buffer solution to control the pH. A Britton-Robinson buffer or a phosphate (B84403) buffer in the neutral to slightly acidic range could be a starting point. The electrolyte concentration should be high enough (e.g., 0.1 M) to minimize the migration current.
-
Galegine Standard Stock Solution: Prepare a stock solution of galegine of known concentration (e.g., 100 µg·mL⁻¹) in deionized water or the supporting electrolyte.
-
Nitrogen Gas (High Purity): Used for deoxygenating the solution.
2. Instrumentation
-
Polarograph: A polarograph capable of performing differential pulse polarography (DPP) or differential pulse voltammetry (DPV).
-
Three-Electrode System: [6]
-
Polarographic Cell: A glass cell with inlets for the three electrodes and a nitrogen gas purging tube.
3. Sample Preparation (Example: Galega officinalis Extract)
-
A novel method for the extraction of galegine involves the use of a molecularly imprinted polymer (MIP) technique reinforced with graphene oxide for preconcentration and extraction from the plant.[1]
-
For a general approach, a suitable solvent extraction (e.g., with an acidified aqueous solution) of the plant material can be performed, followed by filtration and appropriate dilution with the supporting electrolyte to bring the galegine concentration within the linear range of the method.
4. Polarographic Measurement Procedure
-
Pipette a known volume of the sample solution (or a standard solution for calibration) into the polarographic cell.
-
Add the supporting electrolyte to a final volume of approximately 10-20 mL.[6]
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.[6] Maintain a nitrogen atmosphere over the solution during the experiment.
-
Instrument Settings (based on literature for galegine and guanidine compounds): [5][6]
-
Technique: Differential Pulse Polarography (DPP) or Differential Pulse Voltammetry (DPV).
-
Potential Range: Approximately -1.0 V to -1.8 V vs. SCE (The exact range should be determined experimentally to encompass the reduction peak of galegine). A reported range for a similar analysis was 0.1 to 0.7 mV, though this seems unusually low and may be a typographical error in the source; a more negative potential is expected for guanidine reduction.[6]
-
Scan Rate: 10 mV/s.[6]
-
Pulse Amplitude: 25-50 mV.
-
Drop Time (for DME): 1-2 seconds.
-
-
Run the polarogram and record the peak current at the peak potential.
-
Quantification: The concentration of galegine in the sample can be determined using a calibration curve or the standard addition method.[6] For the standard addition method, after recording the polarogram of the sample, add a small, known volume of a standard galegine solution to the cell, deoxygenate, and record the polarogram again. Repeat this process for 2-3 additions. The concentration in the original sample is calculated from the increase in peak current.
Visualizations
Experimental Workflow for Polarographic Determination of Galegine
The following diagram illustrates the general workflow for the determination of galegine in a sample using polarography.
Caption: Workflow for galegine analysis by polarography.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and dependencies of the key stages in the analytical protocol.
Caption: Logical flow of the analytical protocol.
References
- 1. A Novel Method for Extraction of Galegine by Molecularly Imprinted Polymer (MIP) Technique Reinforced with Graphene Oxide and Its Evaluation Using Polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Applications of Polarography: Everything You Need to Know - Pharmacy Infoline [pharmacyinfoline.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Polarography Principle, instrumentation, Applications.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing Galegine Hydrochloride Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing galegine (B1196923) hydrochloride in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for galegine hydrochloride in cell culture?
A1: this compound's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK).[1][2] Similar to the biguanide (B1667054) metformin, galegine activates AMPK, which in turn regulates various metabolic processes.[1][3] This activation can lead to enhanced glucose uptake, inhibition of fatty acid synthesis, and stimulation of fatty acid oxidation.[1][2][4]
Q2: What are the typical concentration ranges of this compound used in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Reported concentrations range from micromolar to millimolar levels. For instance, activation of AMPK has been observed at concentrations as low as 10 µM in various cell lines.[1][2] In studies on glucose uptake, concentrations have ranged from 50 µM to 3 mM.[2][4] For cytotoxicity and apoptosis studies in melanoma cell lines, IC50 values were determined to be 630 µM and 3300 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: For cell culture applications, it is advisable to prepare a high-concentration stock solution in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. Guanidine salts are generally soluble in polar solvents. It is important to determine the optimal solvent and to avoid precipitation when diluting the stock solution into your cell culture medium. Ensure the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.5% for DMSO).
Q4: I am observing unexpected cytotoxicity at low concentrations of this compound. What could be the cause?
A4: Unexpected cytotoxicity can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line by running a vehicle control (media with solvent only).
-
Compound Purity: Impurities in the this compound preparation could contribute to toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Assay Interference: The compound itself might interfere with the readout of your viability assay. To test for this, run a cell-free control where you add the compound to the assay medium without cells.
Q5: My results are not consistent across experiments. What are some common sources of variability?
A5: Inconsistent results can be due to several factors:
-
Stock Solution Stability: Ensure your stock solution is stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, seeding density, and the growth phase of the cells at the time of treatment.
-
Experimental Timing: The duration of compound exposure can significantly impact the outcome. Ensure the timing of treatment and subsequent assays is consistent across all experiments.
Troubleshooting Guides
Problem: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration is too low | Perform a dose-response experiment with a wider range of concentrations, including higher concentrations (e.g., up to 3 mM).[4] |
| Inactive compound | Verify the storage conditions and expiration date of your this compound. Test its activity in a cell line known to be responsive. |
| Cell line is resistant | Consider using a different cell line or investigating the potential mechanisms of resistance in your current cell line. |
| Incorrect assay endpoint | Ensure the assay you are using is appropriate to detect the expected biological effect (e.g., if expecting metabolic changes, use a glucose uptake or fatty acid oxidation assay). |
Problem: High background or "edge effect" in multi-well plate assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell plating | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. |
| Evaporation from outer wells | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile water or media to maintain humidity. |
| Temperature fluctuations | Ensure the incubator provides uniform temperature distribution. |
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Effect Measured | Concentration Range / IC50 | Reference |
| H4IIE rat hepatoma | AMPK activation | 10 µM - 300 µM | [1] |
| HEK293 human kidney | AMPK activation | ≥ 10 µM | [1][2] |
| 3T3-L1 adipocytes | AMPK activation | ≥ 10 µM | [1][2] |
| 3T3-L1 adipocytes | Glucose uptake | 50 µM - 3 mM | [2][4] |
| 3T3-L1 adipocytes | Inhibition of lipolysis | 1 µM - 300 µM | [2][4] |
| L6 myotubes | AMPK activation | ≥ 10 µM | [1][2] |
| L6 myotubes | Glucose uptake | 50 µM - 3 mM | [2][4] |
| DFW human melanoma | Cytotoxicity (IC50) | 630 µM | |
| SK-MEL-5 human melanoma | Cytotoxicity (IC50) | 3300 µM |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol is adapted from standard MTT assay procedures.[5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A background reading at 620 nm can also be taken and subtracted.
Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on a published method for detecting apoptosis.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 7 x 10^5 cells per well in a 6-well plate and incubate overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 1/2 IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 200 µL of 1X Binding Buffer.
-
Staining: Transfer 96 µL of the cell suspension to a flow cytometry tube. Add 1 µL of Annexin V-FITC and 12.5 µL of PI.
-
Incubation: Incubate the cells for 10 minutes on ice in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
Mandatory Visualizations
Caption: this compound activates AMPK, leading to metabolic changes.
Caption: this compound induces apoptosis through p53 and Bax/Bcl-2 pathways.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Guanidine Compounds for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of guanidine (B92328) compounds in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why are some of my guanidine-based compounds poorly soluble in aqueous assay buffers?
A1: The solubility of guanidine derivatives can be highly variable. While simple guanidine salts like guanidine hydrochloride are very soluble in water, more complex derivatives, particularly those with increased hydrophobicity, may exhibit poor aqueous solubility.[1][2] The guanidinium (B1211019) group itself is highly polar and typically protonated at physiological pH, which generally aids solubility. However, the overall solubility of the molecule is dictated by the balance between this polar group and other nonpolar moieties in the structure.[3]
Q2: What is the best starting solvent for preparing a stock solution of a novel guanidine compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for preparing high-concentration stock solutions of many poorly soluble compounds due to its strong solubilizing capacity.[4][5] However, it is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of hydrophobic compounds.[6][7] For more polar guanidine compounds, sterile water or ethanol (B145695) may also be suitable.[1][8][9]
Q3: What does it mean if my compound "crashes out" when I dilute my DMSO stock into my aqueous assay medium?
A3: "Crashing out" refers to the precipitation of a compound when a concentrated organic stock solution is diluted into an aqueous medium where the compound's solubility is much lower.[5][7] This is a common issue when the final concentration of the compound in the assay medium exceeds its solubility limit, even if the final DMSO concentration is low.[7]
Q4: How can pH affect the solubility of my guanidine compound?
A4: The guanidinium group is a strong base and is typically protonated and positively charged over a wide physiological pH range.[3][10] For guanidine derivatives that also contain acidic functional groups, the pH of the solution can significantly influence the overall charge and polarity of the molecule, thereby affecting its solubility. For hydrochloride salts of basic guanidine compounds, solubility is often highest in neutral to slightly acidic aqueous solutions. In basic solutions, the formation of the free base may lead to lower aqueous solubility and potential precipitation.[2]
Q5: What is the maximum concentration of DMSO that is generally acceptable in cell-based assays?
A5: To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in cell-based assays should typically be kept below 1% (v/v), and ideally below 0.5%.[4][5] It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[5]
Troubleshooting Guides
Issue 1: My guanidine compound will not fully dissolve in the initial solvent to make a stock solution.
Possible Causes & Solutions
-
Incomplete Dissolution: The energy barrier to dissolution has not been overcome.
-
Solution: Use mechanical agitation. Vortex the solution vigorously. If particles persist, sonication in a water bath for several minutes can help break up aggregates and facilitate dissolution.[4]
-
Solution: Apply gentle heat. Warming the solution in a 30-37°C water bath can increase the solubility of many compounds.[2][4] Use caution, as excessive heat can degrade the compound.
-
-
Moisture in DMSO: You are using DMSO as the solvent and it has absorbed moisture from the air.
-
Concentration Exceeds Solubility Limit: You are attempting to make a stock solution at a concentration that is too high for the chosen solvent.
Issue 2: My compound precipitates in the microtiter plate wells after dilution into the aqueous assay buffer.
Possible Causes & Solutions
-
Final Concentration Exceeds Aqueous Solubility: The most common cause is that the final concentration of the compound is above its solubility limit in the final assay medium.
-
Solution: Reduce the final working concentration of the compound in your assay.[4] Determine the highest soluble concentration through a preliminary solubility test (see Experimental Protocols).
-
-
Poor Mixing Technique: Localized high concentrations of the DMSO stock during dilution can cause immediate precipitation.
-
Solution: Improve your dilution technique. Add the DMSO stock dropwise to the pre-warmed (if appropriate) assay medium while vortexing or vigorously mixing.[5] This ensures rapid dispersion.
-
-
Suboptimal Solvent System: DMSO may not be the ideal co-solvent for maintaining your compound's solubility in the final assay medium.
-
Solution: Adjust the co-solvent concentration. If your assay can tolerate it, a modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help.[4] Always include a matching vehicle control.
-
Solution: Explore alternative solvents. Other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested.[5] The choice will depend on the specific compound and the tolerance of the experimental system.
-
-
Compound Aggregation: The compound may be forming aggregates, leading to precipitation and potentially causing artifacts in the assay.
Quantitative Data Summary
The solubility of guanidine compounds can vary significantly based on their structure and the solvent. Below is a summary of solubility data for Guanidine Hydrochloride (GdnHCl) in various solvents at 298.15 K (25 °C).
| Solvent | Molar Mass ( g/mol ) | Solubility (Mole Fraction) |
| N,N-dimethylformamide (DMF) | 73.09 | 0.4017 |
| N,N-dimethylacetamide (DMAC) | 87.12 | 0.3400 |
| 2-methoxyethanol | 76.09 | 0.3330 |
| 2-ethoxyethanol | 90.12 | 0.2963 |
| 2-propoxyethanol | 104.15 | 0.2158 |
| Methanol | 32.04 | 0.2017 |
| N-methyl pyrrolidone (NMP) | 99.13 | 0.1704 |
| 2-butoxyethanol | 118.17 | 0.1531 |
| Ethanol | 46.07 | 0.1174 |
| Isopropanol | 60.10 | 0.08857 |
| n-propanol | 60.10 | 0.06604 |
Data sourced from a study by Li et al. (2020) as presented by ResearchGate.[13]
Note: Additional sources report Guanidine HCl solubility in DMSO at ≥27.2 mg/mL and in water at ≥4.4 mg/mL, though conditions may vary.[14] Another source indicates solubility in water up to 6 M.[8][9]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate: Determine the mass of the guanidine compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh and Dissolve: Accurately weigh the compound and place it in a sterile, conical tube (e.g., a 1.5 mL or 15 mL tube). Add the calculated volume of anhydrous, high-purity DMSO.
-
Mix Thoroughly: Vortex the tube vigorously for at least 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness. The solution should be clear.
-
Gentle Warming/Sonication (If Necessary): If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes and repeat vortexing.[4] Alternatively, sonicate the tube for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[5]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum concentration at which your compound remains soluble in the final assay medium over time.
-
Prepare Stock Dilution Plate: Prepare a serial dilution of your high-concentration compound stock (e.g., 10 mM in 100% DMSO) in a 96-well plate using 100% DMSO.
-
Prepare Assay Buffer Plate: In a separate clear, 96-well plate, dispense the final assay buffer into each well.
-
Dilute into Buffer: Transfer a small, precise volume (e.g., 1-2 µL) from each well of the DMSO dilution plate to the corresponding wells of the assay buffer plate. The final DMSO concentration should be kept constant and at the desired final assay percentage (e.g., ≤ 1%).
-
Mix and Incubate: Thoroughly mix the contents of the assay buffer plate. Incubate the plate at the temperature of your planned in vitro assay (e.g., 37°C).
-
Measure Turbidity: Measure the turbidity of each well using a plate reader that can measure absorbance or light scattering (e.g., at 620 nm) at multiple time points (e.g., 0, 1, 2, and 24 hours). An increase in turbidity over time indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in turbidity over the course of the experiment is considered the maximum kinetic solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for guanidine compound solubility issues.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: General signaling pathway showing inhibition by a guanidine compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Guanidine hydrochloride | CAS 50-01-1 | Chemodex | Biomol.com [biomol.com]
- 10. Guanidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
Technical Support Center: Troubleshooting Glucose Uptake Assays with Galegine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using galegine (B1196923) in glucose uptake assays.
Frequently Asked questions (FAQs)
Q1: What is galegine and how does it affect glucose uptake?
A1: Galegine is a natural guanidine (B92328) derivative isolated from the plant Galega officinalis. It has been shown to stimulate glucose uptake in various cell types, including 3T3-L1 adipocytes and L6 myotubes.[1][2] The primary mechanism of action is believed to be through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK can lead to increased translocation of glucose transporters (like GLUT4) to the cell membrane, thereby enhancing glucose uptake.
Q2: What are the common types of glucose uptake assays used with galegine?
A2: The most common methods to measure glucose uptake are:
-
Radiolabeled Glucose Analog Assays: These assays utilize radiolabeled glucose analogs like [³H]-2-deoxy-D-glucose (2-DG). The amount of radioactivity incorporated into the cells is proportional to glucose uptake.
-
Colorimetric Assays: These assays also use 2-DG. Once taken up by cells, 2-DG is phosphorylated to 2-DG-6-phosphate (2-DG6P). Subsequent enzymatic reactions generate a colored product that can be measured by absorbance.[4][5][6]
-
Fluorescent Assays: These methods employ fluorescent glucose analogs, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). The fluorescence intensity within the cells corresponds to the level of glucose uptake.[7][8][9]
Q3: Why am I observing a high background signal in my glucose uptake assay when using galegine?
A3: High background in glucose uptake assays can stem from several factors. When using galegine, specific issues to consider include:
-
Suboptimal Galegine Concentration: High concentrations of galegine may induce cytotoxicity, leading to membrane damage and non-specific leakage of the glucose analog into the cells.
-
Intrinsic Fluorescence or Interference (in fluorescent assays): As a guanidine derivative and an alkaloid, galegine or its degradation products might possess intrinsic fluorescence at the excitation/emission wavelengths used for fluorescent glucose analogs like 2-NBDG.[10][11][12] It could also interfere with the fluorescent signal.
-
Incomplete Washing: Insufficient washing of cells after incubation with the glucose analog is a major contributor to high background.
-
Issues with Cell Health and Culture Conditions: Unhealthy or overly confluent cells can exhibit altered membrane permeability and lead to increased background.
Troubleshooting Guide: High Background in Glucose Uptake Assays with Galegine
| Issue | Potential Cause | Suggested Solution |
| High background in all wells, including controls | Incomplete washing | Increase the number and rigor of washing steps with ice-cold PBS or wash buffer after incubation with the glucose analog. Ensure complete aspiration of the buffer between washes.[13] |
| Suboptimal assay temperature | Perform all wash steps on ice to rapidly halt the glucose transport process. | |
| Contaminated reagents | Prepare fresh buffers and solutions. Ensure the glucose analog has been stored correctly and is not degraded. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain a more uniform environment across the plate. | |
| High background specifically in galegine-treated wells (Fluorescent Assay) | Intrinsic fluorescence of galegine | Run a control experiment with galegine in the absence of cells but with the fluorescent glucose analog and assay buffer to check for direct interference. Also, measure the fluorescence of cells treated with galegine alone (without the fluorescent glucose analog) to assess its intrinsic fluorescence. |
| Interference of galegine with the fluorescent analog | If galegine is found to be fluorescent, consider using a different fluorescent glucose analog with distinct excitation/emission spectra or switch to a colorimetric or radiolabeled assay format. | |
| High background and/or cell death in galegine-treated wells | Galegine-induced cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range of galegine for your specific cell line and experimental duration. |
| Cell stress due to prolonged incubation | Optimize the incubation time with galegine. A shorter incubation period may be sufficient to observe an effect on glucose uptake without causing significant cell stress. | |
| Inconsistent background across replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Visually inspect the plate after seeding to confirm even distribution. |
| Inconsistent incubation times | Stagger the addition of reagents to ensure that all wells have the same incubation time for critical steps like glucose analog uptake. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for galegine and other compounds used in glucose uptake assays. Note that optimal conditions may vary depending on the cell line and experimental setup.
| Compound | Cell Line | Concentration Range | Incubation Time | Effect | Reference |
| Galegine | 3T3-L1 adipocytes | 50 µM - 3 mM | 5 hours | Stimulates glucose uptake | [1] |
| Galegine | L6 myotubes | 50 µM - 3 mM | 5 hours | Stimulates glucose uptake | [1] |
| Insulin (Positive Control) | 3T3-L1 adipocytes | 100 nM | 20-30 minutes | Stimulates glucose uptake | [14] |
| Phloretin (Inhibitor) | Various | 50 µM | 15-90 minutes | Inhibits glucose uptake | |
| Cytochalasin B (Inhibitor) | Various | 10 µM | Varies | Inhibits glucose uptake | [13] |
| 2-Deoxy-D-glucose (2-DG) | Various | 1 mM | 10-20 minutes | Substrate for uptake | [13] |
| 2-NBDG | Various | 100-200 µM | 15-60 minutes | Substrate for uptake | [7][13] |
Experimental Protocols
Protocol 1: Colorimetric Glucose Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells (e.g., 3T3-L1 pre-adipocytes) in a 96-well plate at a density that will result in 80-90% confluence on the day of the assay and differentiate them into adipocytes.[5][6]
-
Serum Starvation: Wash cells twice with warm PBS. Replace the culture medium with serum-free medium and incubate overnight. For sensitive cell lines, a shorter starvation period (2-4 hours) may be necessary.[5][6]
-
Pre-incubation with Galegine: Remove the starvation medium and add fresh serum-free medium containing the desired concentrations of galegine or vehicle control. Incubate for the optimized time (e.g., 5 hours).
-
Glucose Uptake: Add 2-deoxyglucose (2-DG) to each well to a final concentration of 1 mM. Incubate for 10-20 minutes. This incubation time is critical and should be kept short to measure the initial rate of uptake.
-
Stop and Wash: To stop the uptake, quickly remove the 2-DG solution and wash the cells three times with ice-cold PBS. Ensure complete removal of PBS after each wash to minimize background.[13]
-
Cell Lysis and NAD(P) Degradation: Lyse the cells using an extraction buffer. Heat the lysate at 85-90°C for 40 minutes to degrade any endogenous NAD(P).[4]
-
Neutralization: Cool the samples on ice and add a neutralization buffer.
-
Detection: Add the detection reagent mix according to the manufacturer's instructions. This typically contains enzymes that generate a colored product in the presence of the accumulated 2-DG-6-phosphate. Incubate and measure the absorbance at the appropriate wavelength (e.g., 412 nm).[4][13]
Protocol 2: Fluorescent Glucose Uptake Assay (using 2-NBDG)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the Colorimetric Glucose Uptake Assay protocol.
-
Pre-incubation with Galegine: Follow step 3 from the Colorimetric Glucose Uptake Assay protocol.
-
Glucose Uptake: Add the fluorescent glucose analog 2-NBDG to a final concentration of 100-200 µM. Incubate for 15-60 minutes.[7][8][9]
-
Stop and Wash: Remove the 2-NBDG solution and wash the cells two to three times with ice-cold wash buffer (e.g., PBS).
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).[14]
Visualizations
Caption: Potential Causes of High Background with Galegine.
Caption: Troubleshooting Workflow for High Background.
Caption: Galegine's Mechanism and Potential for High Background.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.com [abcam.com]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. A Fluorescent Guanidinium-Azacarbazole for Oxoanion Binding in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New fluorescence spectroscopic method for the simultaneous determination of alkaloids in aqueous extract of green coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 2.8. Glucose Uptake Measurement in Adipocytes [bio-protocol.org]
Technical Support Center: Navigating Potential Galegine Hydrochloride Interference in MTT Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the potential interference of galegine (B1196923) hydrochloride in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assays. Here, you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the MTT assay?
The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity. The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product by mitochondrial dehydrogenases in living, metabolically active cells. The quantity of the insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells and is measured spectrophotometrically.[1][2]
Q2: Can galegine hydrochloride interfere with the MTT assay?
While direct studies are limited, there is a strong mechanistic basis to suggest that this compound can interfere with the MTT assay, potentially leading to an overestimation of cell viability. This interference can occur through two primary mechanisms:
-
Modulation of Mitochondrial Activity: Galegine is known to inhibit Complex IV of the mitochondrial respiratory chain.[3][4] Research has shown that inhibition of Complex IV can paradoxically increase the rate of formazan formation, independent of an actual increase in cell viability.[1][2] This occurs because the blockage at Complex IV can lead to an accumulation of reducing equivalents (like NADH) that can then be shunted to reduce MTT.
-
Direct Chemical Reduction of MTT: Galegine is a guanidine (B92328) derivative.[5][6] Guanidine compounds have been reported to possess antioxidant and reducing properties.[7][8][9] Such compounds can directly and chemically reduce the MTT tetrazolium salt to formazan in a cell-free environment, leading to a false-positive signal that is not indicative of cellular metabolic activity.[10][11][12]
Q3: What are the signs of potential interference by this compound in my MTT assay?
Key indicators of interference include:
-
Higher-than-expected cell viability: Results may show high viability even at concentrations of this compound where cytotoxic effects are anticipated.
-
Lack of a clear dose-response relationship: The typical sigmoidal dose-response curve may be absent or distorted.
-
Color change in cell-free controls: A purple color may develop in wells containing only media, MTT reagent, and this compound (without cells), which is a strong indicator of direct chemical reduction.[10][11]
Q4: How can I experimentally confirm if this compound is interfering with my MTT assay?
To confirm interference, a crucial control experiment must be performed:
Cell-Free Interference Test: Prepare a 96-well plate with your standard cell culture medium. Add the same concentrations of this compound used in your cell-based experiments. Then, add the MTT reagent and incubate for the same duration as your cellular assay. If a dose-dependent increase in absorbance is observed in the absence of cells, it confirms that this compound directly reduces MTT.
Q5: What are suitable alternative assays to measure cell viability when working with this compound?
If interference is confirmed or strongly suspected, it is imperative to use a cell viability assay with a different mechanism that is not based on tetrazolium reduction. Recommended alternatives include:
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method that assesses cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, providing a measure of cytotoxicity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. This is often considered the gold standard alternative.[13]
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which correlates with the number of cells. It is less susceptible to interference from reducing compounds.[11]
-
Resazurin (AlamarBlue) Assay: While also a redox-based assay, it utilizes a different substrate and may be less prone to the specific interference seen with MTT. However, validation with a non-redox-based assay is still recommended.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell viability at high concentrations of this compound. | 1. Direct reduction of MTT by this compound. 2. Galegine-induced alteration of mitochondrial activity leading to increased formazan production.[1][2] | 1. Perform a cell-free control experiment to test for direct MTT reduction. 2. If interference is confirmed, switch to an alternative, non-tetrazolium-based viability assay (e.g., ATP-based, LDH, or SRB assay). |
| High background absorbance in control wells (media + MTT + galegine, no cells). | Direct chemical reduction of MTT by this compound.[10][11] | This confirms interference. The MTT assay is not suitable for this compound under these conditions. Utilize an alternative assay. |
| Inconsistent or non-reproducible results across experiments. | Variability in incubation times, cell densities, or the extent of galegine's effect on mitochondrial respiration. | 1. Strictly standardize all assay parameters. 2. Validate MTT results with a secondary, mechanistically different assay to ensure the observed effects are biological. |
Quantitative Data Summary
The following table summarizes relevant quantitative data for galegine. Note that direct interference data is often qualitative (i.e., presence of interference).
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (IC50) | DFW (Human Melanoma) | 630 µM (at 24h) | [14] |
| Cytotoxicity (IC50) | SK-MEL-5 (Human Melanoma) | 3300 µM (at 24h) | [14] |
| Mitochondrial Respiration | Isolated Mitochondria | Inhibition of Complex IV | [4][15] |
| AMPK Activation | H4IIE Rat Hepatoma Cells | Time-dependent activation with 10 µM and 300 µM | [16][17] |
| AMPK Activation | 3T3-L1 Adipocytes & L6 Myotubes | Concentration-dependent activation | [16][17] |
Experimental Protocols
Protocol: Standard MTT Assay
This protocol is provided for context but is not recommended if this compound interference is suspected.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the drug-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol: Cell-Free Interference Assay
This protocol is essential to determine if this compound directly reduces MTT.
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells.
-
Compound Addition: Add this compound to the wells at the same final concentrations used in your cell-based experiments. Include a vehicle control (medium only).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.
-
Incubation: Incubate the plate under the same conditions as your cellular MTT assay (e.g., 2-4 hours at 37°C, protected from light).
-
Absorbance Reading: Add solubilization solution if necessary (though often not required to see the color change) and read the absorbance at 570 nm. A significant increase in absorbance in the galegine-containing wells compared to the vehicle control indicates direct interference.
Visualizations
References
- 1. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. mdpi.com [mdpi.com]
- 15. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Galegine Hydrochloride in DMSO Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of galegine (B1196923) hydrochloride when prepared and stored in dimethyl sulfoxide (B87167) (DMSO) stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for galegine hydrochloride in DMSO?
A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]
Q2: Why is the quality of DMSO important for the stability of this compound?
A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can promote the hydrolysis of compounds, particularly those with functional groups susceptible to it, such as the guanidine (B92328) group in galegine.[2] Therefore, it is crucial to use anhydrous, high-purity DMSO to prepare your stock solutions to minimize the risk of degradation.
Q3: Can I store my this compound/DMSO stock solution at room temperature?
A3: It is not recommended to store this compound/DMSO stock solutions at room temperature for extended periods. While some compounds may be stable for a short duration, the risk of degradation increases significantly with prolonged exposure to ambient temperatures. For consistent and reliable experimental results, adhere to the recommended storage temperatures of -20°C or -80°C.
Q4: What are the potential signs of degradation in my this compound stock solution?
A4: Visual signs of degradation can include color changes in the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q5: How does the guanidine group in this compound affect its stability?
A5: The guanidine functional group is a strong base and can be susceptible to hydrolysis, which involves the cleavage of the C-N bonds.[2] This reaction can be catalyzed by both acidic and basic conditions and may be accelerated by the presence of water in the DMSO solvent. The stability of the guanidinium (B1211019) ion, which is the protonated form of the guanidine group present in this compound, is generally high in aqueous solutions due to resonance stabilization.[3] However, the conditions within a DMSO stock solution, especially with repeated temperature changes and potential moisture absorption, can still pose a risk to its long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C and vortex thoroughly to ensure complete re-dissolution before use. Visually inspect for any remaining particulate matter. |
| Inconsistent or weaker than expected biological activity. | The compound may have degraded, leading to a lower effective concentration. | Prepare a fresh stock solution using anhydrous DMSO and store it in small, single-use aliquots at -80°C. Perform a stability check on the old stock solution using HPLC if possible. |
| Appearance of new peaks in HPLC analysis of the stock solution. | This is a strong indicator of compound degradation. | Discard the old stock solution and prepare a fresh one. Review your storage and handling procedures to minimize exposure to moisture, light, and temperature fluctuations. |
| Difficulty dissolving the this compound powder in DMSO. | The concentration may be too high, or the DMSO may have absorbed water. | Try preparing a less concentrated stock solution. Use a fresh, sealed bottle of anhydrous DMSO. Gentle warming and vortexing can also aid dissolution. |
Quantitative Data Summary
The following table provides hypothetical stability data for a 10 mM this compound stock solution in anhydrous DMSO. This data is for illustrative purposes to demonstrate the importance of proper storage conditions. Actual stability may vary based on experimental conditions.
| Storage Condition | Time Point | Percent of Initial Concentration Remaining (Hypothetical) | Observations |
| -80°C | 1 Month | 99.5% | No significant degradation observed. |
| 3 Months | 98.8% | Minor degradation. | |
| 6 Months | 97.2% | Acceptable for most applications, but fresh stock is recommended. | |
| -20°C | 1 Month | 98.1% | Minor degradation. |
| 3 Months | 94.5% | Significant degradation. | |
| 6 Months | 88.3% | Not recommended for long-term storage. | |
| 4°C | 1 Week | 95.2% | Not recommended for storage. |
| 1 Month | 85.1% | Significant degradation. | |
| Room Temp (25°C) | 24 Hours | 92.3% | Unstable, for immediate use only. |
| 1 Week | 75.6% | Significant degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to develop a stability-indicating HPLC method.[4][5]
Materials:
-
This compound/DMSO stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer and ion-pairing agent)
-
0.1 N HCl, 0.1 N NaOH, 3% H₂O₂
-
HPLC vials
Procedure:
-
Method Development: Develop an HPLC method capable of separating galegine from its potential degradation products. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for polar compounds like galegine.[6]
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a set period (e.g., 2, 4, 8 hours). Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a set period. Neutralize with HCl before injection.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a set period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a set period.
-
-
HPLC Analysis: Analyze the stressed samples by HPLC. The goal is to achieve 10-30% degradation of the parent compound.[7]
-
Method Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.[8]
-
Stability Study:
-
Prepare a fresh batch of this compound/DMSO stock solution and aliquot it for storage under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove an aliquot from each storage condition.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the initial (time 0) peak area.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 7. ijrpp.com [ijrpp.com]
- 8. A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Galegine Hydrochloride in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of galegine (B1196923) hydrochloride in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of galegine hydrochloride in cellular models?
A1: While this compound is known to primarily activate AMP-activated protein kinase (AMPK), it exhibits several off-target effects. The most well-documented include the inhibition of mitochondrial respiratory chain complex IV, cytotoxicity at higher concentrations, and modulation of genes involved in fatty acid synthesis independent of direct enzyme inhibition.[1][2][3]
Q2: How does this compound enter the cells? Are there known transporters involved?
A2: The cellular uptake of galegine, a guanidine (B92328) derivative, is not fully elucidated in all cell types. However, studies on related biguanides like metformin (B114582) indicate that organic cation transporters (OCTs) can play a role in their cellular uptake.[4] The expression levels of these transporters can vary between cell lines, potentially influencing the observed intracellular concentration and subsequent biological effects of galegine.
Q3: At what concentrations are the off-target effects of this compound typically observed?
A3: The concentration at which off-target effects are observed is cell-type and assay-dependent. For instance, activation of AMPK can be seen at concentrations as low as 10 µM.[1][5] However, effects on mitochondrial respiration and cytotoxicity are generally observed at higher concentrations, often in the micromolar to millimolar range.[1][3]
Q4: Can the off-target effects of this compound influence experimental outcomes?
A4: Yes, off-target effects can significantly impact the interpretation of experimental results. For example, inhibition of mitochondrial complex IV can lead to changes in cellular energy metabolism that are independent of AMPK activation.[2][3] It is crucial to consider these potential off-target effects when designing experiments and analyzing data.
Troubleshooting Guides
Unexpected Cytotoxicity Observed in Cell Viability Assays (e.g., MTT Assay)
Issue: Higher than expected cytotoxicity is observed at concentrations intended to be non-toxic for studying metabolic effects.
Possible Causes & Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Recommendation: Determine the IC50 value for this compound in your specific cell line. Test a broad range of concentrations to establish a therapeutic window for your experiments.
-
-
Assay Interference: The compound may directly interfere with the assay reagents.
-
Recommendation: Run a cell-free control by incubating this compound with the MTT reagent to check for any chemical reduction of the dye.
-
-
Off-Target Mitochondrial Effects: Galegine can inhibit mitochondrial complex IV, leading to cellular stress and death.[2][3]
-
Recommendation: Measure mitochondrial respiration (e.g., using a Seahorse analyzer) or mitochondrial membrane potential to assess mitochondrial health at your working concentration of galegine.
-
Inconsistent Results in Glucose Uptake Assays
Issue: Inconsistent or no significant increase in glucose uptake is observed after treatment with this compound in cell lines like 3T3-L1 adipocytes or L6 myotubes.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Cell Differentiation: Incomplete differentiation of pre-adipocytes or myoblasts will result in a blunted response to stimuli.
-
Recommendation: Visually confirm cell differentiation (e.g., lipid droplet accumulation in adipocytes) and validate with appropriate markers (e.g., expression of GLUT4). Follow a validated differentiation protocol.
-
-
Incorrect Serum Starvation: Inadequate serum starvation can lead to high basal glucose uptake, masking the effect of galegine.
-
Recommendation: Optimize the duration of serum starvation. A common starting point is 2-4 hours in serum-free media followed by a glucose-free media incubation.
-
-
PI3K Pathway Involvement: The stimulatory action of galegine on glucose uptake may involve the PI3K pathway.[1]
-
Recommendation: Consider co-treatment with PI3K inhibitors like wortmannin (B1684655) or LY294002 to investigate the dependency of the observed glucose uptake on this pathway.
-
Difficulty in Confirming AMPK Activation
Issue: Western blot analysis does not show a clear increase in the phosphorylation of AMPK or its downstream target ACC (Acetyl-CoA Carboxylase).
Possible Causes & Troubleshooting Steps:
-
Timing of Assay: The activation of AMPK can be transient.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for observing maximal AMPK phosphorylation after galegine treatment. Activation has been observed as early as 1 hour.[1]
-
-
Antibody Quality: The antibodies used for Western blotting may not be specific or sensitive enough.
-
Recommendation: Use validated antibodies for phosphorylated and total AMPK and ACC. Include a positive control, such as AICAR, another known AMPK activator.
-
-
Cell Lysis and Sample Preparation: Improper sample handling can lead to dephosphorylation of proteins.
-
Recommendation: Use lysis buffers containing phosphatase inhibitors and keep samples on ice throughout the preparation process.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Reference(s) |
| AMPK Activation | H4IIE, HEK293, 3T3-L1, L6 | ≥ 10 µM | Concentration-dependent activation | [1][5] |
| Glucose Uptake | 3T3-L1, L6 | 50 µM - 3 mM | Stimulation of insulin-independent glucose uptake | [1][5] |
| ACC Activity | 3T3-L1, L6 | 0.3 - 30 µM | Concentration-dependent reduction | [1] |
| Lipolysis (Isoprenaline-stimulated) | 3T3-L1 | 1 - 300 µM | Reduction in glycerol (B35011) release | [1] |
| Gene Expression (Lipogenic) | 3T3-L1 | 500 µM | Down-regulation of FASN and SREBP | [1][5] |
| Mitochondrial Complex IV Inhibition | Isolated mitochondria | ≥ 100 µM | Significant inhibitory effect | [3] |
| Cytotoxicity (IC50) | DFW (melanoma) | 630 µM | Cell viability inhibition | |
| Cytotoxicity (IC50) | SK-MEL-5 (melanoma) | 3300 µM | Cell viability inhibition |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-4 mM) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate for 5-15 minutes and measure the absorbance at 570 nm (with a reference wavelength of 620 or 630 nm if desired).
Glucose Uptake Assay (using 2-NBDG)
-
Cell Culture and Differentiation: Differentiate 3T3-L1 or L6 cells in appropriate multi-well plates.
-
Serum Starvation: Incubate differentiated cells in serum-free medium for 2-4 hours.
-
Glucose Starvation: Replace the medium with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or similar glucose-free buffer) and incubate for 30-60 minutes.
-
Compound Treatment: Treat cells with this compound at the desired concentrations in KRPH buffer for the specified time. Include insulin (B600854) as a positive control.
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to a final concentration of 50-100 µM and incubate for 15-30 minutes.
-
Wash: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Measurement: Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 485/535 nm).
AMPK Activity Assay (Western Blot for Phospho-AMPK)
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for off-target effects.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cell line insensitivity to galegine hydrochloride treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering cell line insensitivity to galegine (B1196923) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for galegine hydrochloride?
A1: this compound, a natural compound from which metformin (B114582) was derived, primarily acts by activating AMP-activated protein kinase (AMPK).[1][2][3] This activation can occur indirectly through the inhibition of mitochondrial respiratory chain complex I, which alters the cellular energy status (increasing the AMP:ATP ratio).[4][5][6] Recent studies also suggest it may inhibit mitochondrial complex IV.[7][8] AMPK activation, in turn, regulates various downstream pathways, leading to effects like stimulated glucose uptake and inhibition of fatty acid synthesis.[2][3][9]
Q2: My cell line is not responding to this compound. What are the potential reasons?
A2: Cell line insensitivity can stem from several factors, categorized as either intrinsic (pre-existing) or acquired (developed) resistance.[10] Potential reasons include:
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Low Expression or Mutation of Target Proteins: The cell line may have low expression levels of AMPK subunits or upstream activators like LKB1.[11][12]
-
High Basal AMPK Activation: Some cancer cells exhibit high basal levels of activated AMPK, which may serve as a survival mechanism, rendering further activation by galegine ineffective.[13]
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Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the effects of AMPK activation, such as the Akt/PKB pathway which can inhibit AMPK activation.[11][14]
-
Increased Drug Efflux: Overexpression of drug efflux pumps (e.g., ABC transporters) can reduce the intracellular concentration of this compound.
-
Experimental Conditions: Suboptimal drug concentration, insufficient treatment duration, or issues with drug stability can lead to a lack of observable effect.[15][16]
-
Cell Culture Issues: Mycoplasma contamination or high cell passage number can alter cellular physiology and drug response.[17][18]
Q3: How do I confirm that my cell line is truly resistant?
A3: To confirm resistance, you must quantify the drug's effect. This is done by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value in your cell line compared to a known sensitive cell line, or compared to published data, confirms resistance.[14][19]
Q4: Are there strategies to overcome this compound insensitivity?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Combining this compound with inhibitors of bypass pathways (e.g., PI3K/Akt inhibitors) or with other metabolic drugs may create a synergistic effect.
-
Modulating AMPK Pathway: For cells with low AMPK expression, genetic overexpression could be attempted. Conversely, in cells where high AMPK is a survival mechanism, combining galegine with an AMPK inhibitor might paradoxically increase sensitivity to other stressors.[13]
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Inhibiting Drug Efflux: Co-treatment with known inhibitors of ABC transporters can increase the intracellular concentration of galegine.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and addressing insensitivity to this compound.
Step 1: Validate Experimental Setup and Compound Activity
Problem: No observable effect on cell viability or signaling after treatment.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Verify the storage conditions and age of your this compound stock.
-
Prepare a fresh solution for each experiment.
-
-
Use a Positive Control:
-
Optimize Dose and Duration:
Step 2: Investigate the AMPK Signaling Pathway
Problem: The cell line is confirmed to be insensitive, even with an active compound and optimized conditions.
Troubleshooting Steps:
-
Assess Basal AMPK Activation:
-
Use Western blotting to measure the levels of phosphorylated AMPK (p-AMPK at Thr172) and total AMPK in untreated cells. High basal p-AMPK levels may indicate a pre-existing resistance mechanism.[13]
-
-
Verify Target Engagement:
-
Treat the insensitive cell line with a high concentration of this compound for a short duration (e.g., 1-2 hours).
-
Perform a Western blot for p-AMPK (Thr172) and a key downstream target, p-ACC (Ser79). An absence of increased phosphorylation indicates a block in the upstream signaling pathway (e.g., low LKB1 expression, Akt-mediated inhibition).[11]
-
-
Investigate Upstream Regulators:
Step 3: Evaluate Mitochondrial Function and Other Resistance Mechanisms
Problem: AMPK signaling appears intact, but the desired cytotoxic or anti-proliferative effect is absent.
Troubleshooting Steps:
-
Assess Mitochondrial Respiration:
-
Since galegine can inhibit mitochondrial complex I, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. A lack of inhibition by galegine may suggest altered mitochondrial physiology.
-
-
Measure Mitochondrial Membrane Potential:
-
Use a fluorescent dye like JC-1 to assess changes in mitochondrial membrane potential after treatment. A lack of depolarization could indicate resistance at the mitochondrial level.
-
-
Investigate Drug Efflux:
-
Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without galegine treatment. Increased efflux of the dye in the presence of galegine could suggest it is being actively pumped out of the cell.
-
Data Presentation
Table 1: Published IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| DFW | Human Melanoma | 630 | 24 hours |
| SK-MEL-5 | Human Melanoma | 3300 | 24 hours |
Note: Data on this compound IC50 values in cancer cell lines is limited. Researchers should determine IC50 values empirically for their specific cell lines.
Table 2: Example Data from a Cell Viability (MTT) Assay
| Galegine HCl (µM) | Sensitive Cell Line (e.g., H4IIE) % Viability (Mean ± SD) | Insensitive Cell Line % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 50 | 85 ± 3.9 | 98 ± 4.8 |
| 100 | 72 ± 5.2 | 95 ± 5.3 |
| 300 | 51 ± 4.1 | 91 ± 4.2 |
| 1000 | 28 ± 3.5 | 82 ± 5.5 |
| 3000 | 15 ± 2.8 | 75 ± 4.9 |
Table 3: Recommended Antibody Panel for Western Blot Analysis
| Primary Antibody | Target Protein | Expected Change with Galegine |
| Phospho-AMPKα (Thr172) | Activated AMPK | Increase |
| AMPKα (Total) | Total AMPK Protein | No Change (Loading Control) |
| Phospho-ACC (Ser79) | Downstream AMPK Target | Increase |
| ACC (Total) | Total ACC Protein | No Change (Loading Control) |
| Phospho-Akt (Ser473) | Activated Akt | Varies (Potential Resistance) |
| Akt (Total) | Total Akt Protein | No Change (Loading Control) |
| LKB1 | Upstream Kinase | Varies (Expression Level) |
| β-Actin | Loading Control | No Change |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for galegine insensitivity.
Caption: Simplified AMPK signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol quantifies the metabolic activity of cells, serving as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[20]
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated / Absorbance of Control) * 100. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for AMPK Pathway Proteins
This protocol detects the expression and phosphorylation status of key proteins in the AMPK signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis & Protein Quantification: Treat cells as required, then wash with cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[14]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Analyze band intensities, normalizing the protein of interest to a loading control (e.g., β-Actin). For phosphoproteins, normalize to the total protein level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Galegine in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of galegine (B1196923) in biological matrices.
Troubleshooting Guides
Encountering issues during the quantification of galegine is common due to its polar nature and the complexity of biological samples. This guide provides solutions to frequently encountered problems.
Table 1: Troubleshooting Common Issues in Galegine Quantification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Inefficient Extraction: Galegine, being highly polar, may not be efficiently extracted with common reversed-phase solid-phase extraction (SPE) cartridges or non-polar liquid-liquid extraction (LLE) solvents.[1] Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids) can suppress the ionization of galegine in the mass spectrometer source.[2][3][4] Suboptimal MS Parameters: Incorrect mass transition, collision energy, or source parameters will lead to poor detection. | Optimize Sample Preparation: Consider protein precipitation as a simple and effective initial cleanup step.[5][6][7][8] For more specific extraction, explore Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE or use a polar extraction solvent in LLE. Molecularly Imprinted Polymers (MIPs) specific for galegine can also offer high selectivity.[1] Mitigate Matrix Effects: Improve chromatographic separation to resolve galegine from interfering matrix components. Diluting the sample extract can also reduce the concentration of interfering substances.[4] Employing a stable isotope-labeled internal standard is highly recommended to compensate for ion suppression.[9][10][11] Optimize MS Parameters: Infuse a standard solution of galegine to optimize the precursor and product ion masses, collision energy, and other source-dependent parameters for maximum signal intensity. |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Chromatographic Issues: In reversed-phase chromatography, the high polarity of galegine can lead to poor retention and peak shape.[12] Secondary interactions with the column material can also cause tailing. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Use HILIC Chromatography: HILIC is well-suited for the retention and separation of highly polar compounds like galegine.[12][13][14][15][16] Mobile Phase Modifiers: For reversed-phase, the addition of an ion-pairing agent to the mobile phase can improve peak shape, but be cautious as these can cause ion suppression.[3] Match Injection Solvent: Ensure the injection solvent is as close in composition as possible to the initial mobile phase. |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. Internal Standard Issues: The internal standard may not be adequately compensating for variations. This can happen if a non-ideal analogue is used or if it is added at an inappropriate stage.[17] Sample Instability: Galegine may be degrading in the biological matrix or during the analytical process.[18][19][20][21][22] | Automate Sample Preparation: If possible, use automated liquid handling systems for extractions. Select an Appropriate Internal Standard: The ideal internal standard is a stable isotope-labeled version of galegine (e.g., galegine-d4). If unavailable, a structural analogue with similar physicochemical properties should be used and must co-elute with the analyte.[10][11][17] The internal standard should be added as early as possible in the sample preparation process.[11] Conduct Stability Studies: Evaluate the stability of galegine under various conditions (freeze-thaw cycles, bench-top, long-term storage) to ensure sample integrity.[19][20][21][22] |
| Carryover | Adsorption of Galegine: Galegine can adsorb to surfaces in the autosampler and LC system, leading to carryover in subsequent injections. | Optimize Wash Solvents: Use a strong wash solvent in the autosampler, potentially with a high organic content and an acid modifier, to effectively clean the injection needle and loop. Use of Carrier Proteins: For issues with non-specific binding, especially in neat standard solutions, adding a carrier protein like bovine serum albumin can help. |
Experimental Workflow for Galegine Quantification
Caption: A typical workflow for the quantification of galegine in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying galegine in biological matrices?
A1: The primary challenge is managing matrix effects due to the high polarity of galegine.[2][3][4] Being a polar molecule, it often has limited retention on traditional reversed-phase HPLC columns, causing it to co-elute with other polar endogenous compounds like salts and phospholipids. These co-eluting substances can significantly interfere with the ionization of galegine in the mass spectrometer's electrospray source, leading to ion suppression and inaccurate quantification.[2][3][4]
Q2: What type of liquid chromatography is best suited for galegine analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method for analyzing highly polar compounds like galegine.[12][13][14][15][16] HILIC columns have a polar stationary phase, which allows for better retention and separation of polar analytes that are poorly retained on conventional C18 columns.[12][13][14][15][16] This improved retention helps to separate galegine from the early-eluting, ion-suppressing matrix components.
Q3: How should I prepare my plasma or urine samples for galegine analysis?
A3: A common and effective starting point for plasma is protein precipitation .[5][6][7][8] This is a simple procedure where a cold organic solvent, such as acetonitrile (B52724), is added to the plasma sample to precipitate the proteins.[5][6][7][8] After centrifugation, the supernatant containing galegine can be further processed. For urine, a simple "dilute and shoot" approach after centrifugation might be feasible, but it is often better to perform an extraction to minimize matrix effects. For both matrices, more advanced techniques like solid-phase extraction (SPE) using a HILIC-based sorbent or liquid-liquid extraction (LLE) with a polar organic solvent can provide cleaner extracts.[23][24][25][26]
Q4: What is a suitable internal standard for galegine quantification?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard , such as galegine-d4.[9][10][11] A SIL internal standard has nearly identical chemical and physical properties to galegine, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and other variations.[17] If a SIL internal standard is not available, a structural analogue with a close chemical structure and similar polarity should be carefully selected and validated.[10]
Q5: How can I assess the stability of galegine in my samples?
A5: Stability should be evaluated under conditions that mimic the entire lifecycle of a sample.[19][20][21][22] This includes:
-
Freeze-Thaw Stability: Assess if galegine degrades after multiple cycles of freezing and thawing.
-
Bench-Top Stability: Determine how long galegine is stable in the matrix at room temperature, simulating the time samples might be out of the freezer during processing.
-
Long-Term Stability: Confirm that galegine does not degrade over the expected storage period at the intended storage temperature (e.g., -80°C).
-
Autosampler Stability: Check for degradation in the processed samples while they are in the autosampler waiting for injection.
These stability tests are typically performed by analyzing quality control (QC) samples at low and high concentrations and comparing the results to freshly prepared samples.[22]
Quantitative Data Summary
The following tables summarize typical quantitative parameters that can be expected during the development of a bioanalytical method for galegine or similar polar compounds. Note that specific values will vary depending on the exact methodology and instrumentation used.
Table 2: Representative Performance of Galegine Quantification Methods
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | Polarography | Natural Sample Extract | 4.101 µg/mL | [5] |
| Limit of Quantification (LOQ) | Polarography | Natural Sample Extract | 12.427 µg/mL | [5] |
| Recovery | LLE | Plasma | >80% (typical for polar analytes) | [3] |
| Recovery | SPE (HILIC) | Urine | >85% (typical for polar analytes) | [1] |
| Matrix Effect | LC-MS/MS | Plasma | Can be significant (>20% suppression) without proper cleanup | [2][4] |
Detailed Experimental Protocols
Protocol 1: Galegine Extraction from Human Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.[6]
-
Aliquoting: Vortex the thawed plasma sample and transfer 100 µL into a clean microcentrifuge tube.[8]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL galegine-d4 in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[5]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6][8]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Galegine
-
LC System: UPLC/HPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Parameters (Hypothetical for Galegine):
-
MRM Transition for Galegine: m/z 128.1 -> 111.1
-
MRM Transition for Galegine-d4 (IS): m/z 132.1 -> 115.1
-
Dwell Time: 100 ms
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Logical Relationships and Workflows
Caption: A decision tree for troubleshooting ion suppression issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 8. a protein precipitation extraction method [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. cerilliant.com [cerilliant.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrophilic Interaction Liquid Chromatography (HILIC) Enrichment of Glycopeptides Using PolyHYDROXYETHYL A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 20. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharmaservices.com [biopharmaservices.com]
- 22. mdpi.com [mdpi.com]
- 23. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Preventing precipitation of galegine hydrochloride in culture media
Technical Support Center: Galegine (B1196923) Hydrochloride in Culture Media
This guide provides troubleshooting protocols and answers to frequently asked questions regarding the precipitation of galegine hydrochloride in cell culture media. It is intended for researchers, scientists, and drug development professionals to ensure the successful use of this compound in in vitro experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound precipitation during your experiments.
Q1: I observed a precipitate immediately after adding my this compound stock solution to the culture medium. What is happening and how can I fix it?
A1: Immediate precipitation, often called "crashing out," typically occurs when a concentrated stock solution is rapidly diluted into an aqueous medium where the compound is less soluble.[1] This is especially common if using a non-aqueous solvent for your stock.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in that specific aqueous environment.[1] | Lower the final working concentration. It is crucial to first determine the maximum soluble concentration in your specific medium by performing a solubility test.[1][2] |
| Rapid Solvent Exchange | Adding a concentrated stock (especially in a solvent like DMSO) directly to a large volume of media causes a rapid shift in solvent polarity, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, then add this to the final culture volume. Always add the compound solution to the media dropwise while gently vortexing.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1][3] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| Interaction with Media Components | Culture media are complex mixtures containing salts (e.g., phosphates, sulfates) that can form less soluble salts with galegine.[3][4] For example, CaCl2 and MgSO4 can react to form CaSO4 crystals, a process exacerbated by pH instability.[4][5] | Prepare a fresh batch of media. If preparing media from powder, consider the order of component addition. Dissolving calcium salts separately can prevent the formation of some insoluble molecules.[4][5] |
Q2: My culture medium became cloudy or developed a precipitate after being stored in the refrigerator/incubator. What should I do?
A2: This is likely due to either temperature-induced precipitation or a chemical reaction occurring over time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Storing the complete medium at 2-8°C can cause salts or the compound itself to precipitate out of the solution.[3] Similarly, evaporation in the incubator can concentrate salts and lead to precipitation.[4] | Before use, warm the medium to 37°C and gently agitate to see if the precipitate redissolves. Prepare fresh complete media containing this compound before each experiment. Avoid long-term storage of complete media. Ensure proper humidity in the incubator to prevent evaporation. |
| pH Instability | The pH of the medium can shift over time, especially with repeated exposure to air, affecting the solubility of its components.[5] | Check the pH of your medium. If it has shifted, it is best to discard it and prepare a fresh solution. Ensure the culture flask caps (B75204) are properly sealed to maintain the CO2 balance. |
| Contamination | Bacterial or fungal contamination can cause the medium to appear cloudy.[6] | Visually inspect the culture under a microscope for any signs of microbial contamination. If contamination is suspected, discard the culture and sterilize the equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: this compound is soluble in water and DMSO. Based on available data, solubility is significantly higher in water.
Solubility Data for this compound:
| Solvent | Solubility | Molar Concentration (Approx.) |
| Water (H₂O) | 43.33 mg/mL | 264.77 mM |
| DMSO | 5.2 mg/mL | 31.78 mM |
Data sourced from TargetMol.[7] Sonication is recommended to aid dissolution in both solvents.[7] For cell-based assays, preparing a concentrated stock in sterile water is recommended. If DMSO must be used, ensure the final concentration in the culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic.[2]
Q2: How should I store my this compound stock solution?
A2: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Store these aliquots protected from light.
-
In solvent at -80°C: Stable for up to 6 months.[8]
-
In solvent at -20°C: Stable for up to 1 month.[8]
Q3: Can I filter-sterilize my medium after adding this compound?
A3: Yes. After diluting your stock solution into the final working medium, it is good practice to sterilize the solution by passing it through a 0.22 µm filter before adding it to your cells.[8] This ensures sterility and can also remove any minor, unseen precipitates.
Q4: What is the chemical nature of galegine and how might it interact with media?
A4: Galegine is a guanidine (B92328) derivative.[9][10] The guanidine group is strongly basic with a predicted pKa of ~11.96, meaning it will be protonated and carry a positive charge at physiological pH.[11] This positive charge can lead to ionic interactions with negatively charged ions in the culture medium, such as phosphates and sulfates, potentially forming less soluble salts.
Experimental Protocols & Visualizations
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you find the highest working concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare Stock Solution: Dissolve this compound in 100% sterile water to create a high-concentration stock (e.g., 50 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in your complete cell culture medium (pre-warmed to 37°C) in a 96-well plate. For example, create final concentrations ranging from 10 µM to 5 mM.
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO₂).[1]
-
Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measure, you can read the absorbance of the plate at a wavelength between 550-650 nm; an increase in absorbance indicates precipitation.[1]
-
Determine Limit: The highest concentration that remains clear throughout the observation period is the maximum soluble concentration for your experimental conditions.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
- 11. Showing Compound Galegine (FDB004486) - FooDB [foodb.ca]
Impact of serum starvation on galegine hydrochloride efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing galegine (B1196923) hydrochloride, with a specific focus on the implications of serum starvation on its experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for galegine hydrochloride?
This compound, a guanidine (B92328) derivative, primarily functions as an activator of AMP-activated protein kinase (AMPK).[1][2][3][4] The activation of AMPK is a key event that explains many of the metabolic effects of galegine, including the enhancement of glucose uptake and the inhibition of acetyl-CoA carboxylase (ACC), which in turn suppresses fatty acid synthesis and promotes fatty acid oxidation.[2][3][4] Some studies suggest that galegine may inhibit the mitochondrial respiratory chain at complex I or complex IV.[5][6]
Q2: Why is serum starvation used in cell culture experiments with this compound?
Serum starvation is a technique used to synchronize cells in the G0/G1 phase of the cell cycle.[7][8][9] This process involves removing serum, which contains various growth factors and hormones, from the culture medium.[7] By arresting cells in a quiescent state, researchers can reduce the baseline activity of signaling pathways that might interfere with the effects of this compound. This allows for a more precise assessment of the drug's specific impact on cellular metabolism.
Q3: How might serum starvation affect the efficacy of this compound?
The impact of serum starvation on the efficacy of this compound can be complex. On one hand, by reducing the activity of pro-survival and proliferative signaling pathways that are dependent on growth factors, serum starvation could potentially sensitize cells to the metabolic stress induced by galegine. On the other hand, some studies have shown that short-term starvation can induce a G1 cell cycle arrest, which may protect cancer cells from certain chemotherapeutic agents.[10] Therefore, the effect of serum starvation can be cell-type dependent and should be carefully considered in the experimental design.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound efficacy assays.
-
Possible Cause: Variability in the degree of cell synchronization achieved through serum starvation.
-
Troubleshooting Steps:
-
Optimize Serum Starvation Duration: The optimal duration for serum starvation can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the ideal starvation period for achieving maximal cell cycle arrest in your specific cell line.[8][11]
-
Verify Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution of your cell population after serum starvation to confirm that a significant majority of cells are in the G0/G1 phase.[8][9]
-
Consistent Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as cell confluency can influence the response to both serum starvation and drug treatment.[11][12]
-
Problem 2: No significant activation of AMPK is observed after treatment with this compound.
-
Possible Cause: Suboptimal concentration of this compound or inappropriate timing of the assay.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to identify the optimal concentration of this compound for AMPK activation in your cell line. Effective concentrations in various cell lines have been reported to range from 10 µM to 3 mM.[1][2][3][4]
-
Time-Course Analysis: The activation of AMPK by galegine is time-dependent. Conduct a time-course experiment (e.g., 1, 6, 24 hours) to determine the peak activation time point.[1]
-
Positive Control: Include a known AMPK activator, such as AICAR, as a positive control to ensure that the experimental system for detecting AMPK activation is functioning correctly.[2]
-
Experimental Protocols
Serum Starvation Protocol
This protocol is a general guideline and may need optimization for specific cell lines.
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of serum starvation.[11]
-
Adherence: Allow cells to adhere and grow in complete growth medium (containing 5-10% serum) for 24 hours.
-
Washing: Gently aspirate the complete growth medium and wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual serum.
-
Starvation: Add serum-free medium to the cells and incubate for the predetermined optimal duration (typically 12-24 hours).[7][13]
-
Treatment: After the starvation period, replace the serum-free medium with fresh serum-free medium containing the desired concentration of this compound or vehicle control.
AMPK Activation Assay (Western Blot)
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the extent of AMPK activation.
Quantitative Data Summary
The following tables summarize typical concentration ranges for this compound used in various in vitro assays as reported in the literature.
Table 1: Effective Concentrations of this compound for AMPK Activation
| Cell Line | Concentration Range | Reference |
| 3T3-L1 adipocytes | 10 µM - 300 µM | [1][2] |
| L6 myotubes | 10 µM - 300 µM | [1][2] |
| H4IIE rat hepatoma | 10 µM and above | [2][3] |
| HEK293 human kidney | 10 µM and above | [2][3] |
Table 2: Effective Concentrations of this compound for Glucose Uptake Stimulation
| Cell Line | Concentration Range | Reference |
| 3T3-L1 adipocytes | 50 µM - 3 mM | [2][3] |
| L6 myotubes | 1 µM - 1 mM | [1] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow with serum starvation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Serum starvation as the most suitable method for inducing G0/G1 phase cell cycle arrest in six-banded armadillo (Euphractus sexcinctus) skin-derived fibroblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of serum starvation and chemical inhibitors on cell cycle synchronization of canine dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-Term Starvation Weakens the Efficacy of Cell Cycle Specific Chemotherapy Drugs through G1 Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
Validation & Comparative
A Comparative Analysis of Galegine Hydrochloride and Metformin on the AMPK Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of galegine (B1196923) hydrochloride and metformin (B114582), focusing on their mechanisms of action and efficacy in activating the AMP-activated protein kinase (AMPK) signaling pathway. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these two related compounds.
Introduction
Metformin is a first-line therapy for type 2 diabetes, renowned for its glucose-lowering effects, which are largely mediated through the activation of AMPK.[1][2][3] Galegine, a guanidine (B92328) derivative isolated from Galega officinalis, is the natural product that inspired the synthesis of metformin and other biguanides.[4] Both compounds share the ability to activate AMPK, a crucial regulator of cellular energy homeostasis.[2][4] This guide delves into a comparative analysis of their effects on the AMPK activation pathway, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action on AMPK Activation
Both galegine and metformin are understood to activate AMPK primarily by inhibiting the mitochondrial respiratory chain.[5][6] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at Threonine 172 on the α-catalytic subunit by upstream kinases, such as liver kinase B1 (LKB1).[3][7]
While both compounds target mitochondrial function, some studies suggest nuances in their mechanisms. For instance, metformin's uptake into cells can be dependent on transporters like organic cation transporter 1 (OCT1), which may influence its cell-specific activity. In contrast, galegine's uptake appears to be independent of this transporter, potentially leading to a more rapid activation of AMPK in certain cell types.[6] Furthermore, recent research indicates that metformin, phenformin (B89758), and galegine can also inhibit complex IV of the respiratory chain, contributing to their metabolic effects.[8][9]
Quantitative Comparison of AMPK Activation
The following table summarizes the concentration-dependent effects of galegine and metformin on AMPK activation and a downstream target, acetyl-CoA carboxylase (ACC), in various cell lines.
| Compound | Cell Line | Parameter Measured | Concentration | Result | Reference |
| Galegine | H4IIE rat hepatoma | AMPK Activity (Fold Increase) | 10 µM | ~1.5 | [4] |
| 300 µM | ~4.5 | [4] | |||
| 3T3-L1 adipocytes | AMPK Activation (Phospho-AMPK) | 10 µM and above | Concentration-dependent increase | [4] | |
| L6 myotubes | AMPK Activation (Phospho-AMPK) | 10 µM and above | Concentration-dependent increase | [4] | |
| 3T3-L1 adipocytes | ACC Activity (% Inhibition) | 0.3 µM - 30 µM | Concentration-dependent reduction | [4] | |
| L6 myotubes | ACC Activity (% Inhibition) | 30 µM and above | Statistically significant reduction | [4] | |
| Metformin | H4IIE rat hepatoma | AMPK Activity (Fold Increase) | 3 mM | ~2.5 | [6] |
| 3T3-L1 adipocytes | Glucose Uptake | - | Much less effective and potent than phenformin and galegine | [4] | |
| L6 myotubes | Glucose Uptake | - | Much less effective and potent than phenformin and galegine | [4] |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of AMPK activation by galegine and metformin.
Caption: AMPK activation pathway by galegine and metformin.
Experimental Protocols
The following are representative protocols for assessing AMPK activation, based on methodologies described in the cited literature.
Cell Culture and Treatment
-
Cell Lines: H4IIE rat hepatoma cells, 3T3-L1 murine adipocytes, and L6 rat myotubes are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are grown to a suitable confluency (e.g., 80-90%) and then treated with varying concentrations of galegine hydrochloride or metformin for specified time periods (e.g., 1 to 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
Western Blotting for AMPK Phosphorylation
This method is used to determine the phosphorylation status of AMPK at Threonine 172, a marker of its activation.[10]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-AMPKα (Thr172). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.
AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.[11][12]
-
Reaction Setup: A kinase reaction is set up in a microplate containing recombinant AMPK, a specific substrate peptide (e.g., SAMS peptide), and the test compound (galegine or metformin).
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of ADP produced, which is proportional to AMPK activity, is measured. This can be done using various methods, including radioactive assays ([³²P]-γATP) or non-radioactive luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[11]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the effects of galegine and metformin on AMPK activation.
Caption: Experimental workflow for comparing AMPK activators.
Conclusion
Both this compound and metformin effectively activate the AMPK signaling pathway, primarily through the inhibition of mitochondrial respiration. Experimental evidence suggests that galegine may, in some instances, be a more potent activator of AMPK and its downstream effects at lower concentrations compared to metformin. The choice between these compounds for research or therapeutic development may depend on the specific cellular context and desired potency. The provided experimental protocols and workflows offer a framework for further investigation and direct comparison of these and other potential AMPK activators.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. pnas.org [pnas.org]
- 9. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK enzymatic activity assay [bio-protocol.org]
A Comparative Analysis of Galegine, Metformin, and Phenformin on Cellular Glucose Uptake
A comprehensive guide for researchers and drug development professionals detailing the comparative efficacy and mechanisms of three key guanidine-based compounds in stimulating glucose uptake. This guide provides a summary of experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways.
This publication offers a comparative examination of galegine (B1196923), a natural product, and its synthetic biguanide (B1667054) derivatives, metformin (B114582) and phenformin (B89758), focusing on their effects on glucose uptake in metabolically active tissues. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in understanding the nuances of these compounds' actions and in designing further experimental studies.
Comparative Efficacy in Stimulating Glucose Uptake
Galegine, metformin, and phenformin are known to enhance glucose uptake in peripheral tissues, a key mechanism for their glucose-lowering effects. Experimental data from comparative studies in 3T3-L1 adipocytes and L6 myotubes reveal distinct potency and efficacy profiles for these compounds. Phenformin and galegine demonstrate broadly similar potency and maximal response in stimulating glucose uptake, whereas metformin is considerably less potent.[1]
Table 1: Comparative Effects of Galegine, Metformin, and Phenformin on 2-Deoxy-D-Glucose Uptake
| Cell Line | Compound | Concentration | Glucose Uptake (% of Basal) |
| 3T3-L1 Adipocytes | Galegine | 10 µM | ~120% |
| 100 µM | ~180% | ||
| 1 mM | ~250% | ||
| Phenformin | 1 µM | ~150% | |
| 10 µM | ~220% | ||
| 100 µM | ~250% | ||
| Metformin | 10 µM | No significant effect | |
| 100 µM | ~120% | ||
| 1 mM | ~150% | ||
| L6 Myotubes | Galegine | 10 µM | ~120% |
| 100 µM | ~160% | ||
| 1 mM | ~200% | ||
| Phenformin | 1 µM | ~140% | |
| 10 µM | ~180% | ||
| 100 µM | ~200% | ||
| Metformin | 1 µM - 100 µM | No significant effect |
Data is estimated from graphical representations in Mooney et al., 2008.[1]
Mechanistic Insights: The Central Role of AMPK
The primary mechanism by which galegine, metformin, and phenformin stimulate glucose uptake is through the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK acts as a cellular energy sensor; its activation initiates a cascade of events that promote ATP-producing processes while inhibiting ATP-consuming ones. In the context of glucose metabolism, AMPK activation leads to the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[1][3] This action is independent of insulin (B600854) signaling pathways.[4]
Metformin has also been shown to enhance glucose uptake by inhibiting SHIP2 activity, a lipid phosphatase that negatively regulates insulin signaling.[5] Furthermore, all three compounds have been reported to inhibit complex I of the mitochondrial respiratory chain, which is thought to contribute to the activation of AMPK.[6]
Experimental Protocols
A standardized method for assessing the effect of these compounds on glucose uptake is the 2-deoxy-D-glucose uptake assay, performed in cultured cells such as 3T3-L1 adipocytes or L6 myotubes.
2-Deoxy-D-Glucose Uptake Assay Protocol
1. Cell Culture and Differentiation:
-
3T3-L1 Preadipocytes: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS). To induce differentiation, treat confluent cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine for 48 hours. Then, maintain the cells in DMEM with 10% FBS and insulin for another 48 hours, followed by culture in DMEM with 10% FBS for an additional 4-6 days to allow for maturation into adipocytes.
-
L6 Myoblasts: Culture cells in DMEM with 10% FBS. To induce differentiation into myotubes, switch the medium to DMEM with 2% horse serum when cells reach approximately 80% confluency. Allow cells to differentiate for 5-7 days.
2. Compound Treatment:
-
On the day of the experiment, serum-starve the differentiated cells for 2-4 hours in serum-free DMEM.
-
Prepare stock solutions of galegine, metformin, and phenformin in an appropriate solvent (e.g., water or DMSO).
-
Treat the cells with varying concentrations of the compounds for the desired duration (e.g., 24 hours).[1] Include a vehicle control group.
3. Glucose Uptake Measurement:
-
Wash the cells twice with a glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 100 µM) for a short period (e.g., 5-10 minutes) at 37°C.[7]
-
To determine non-specific uptake, include a set of wells treated with a glucose transport inhibitor such as cytochalasin B.[7]
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the radioactive counts to the protein concentration to determine the rate of glucose uptake.
Conclusion
This comparative guide highlights the potent effects of galegine and phenformin on stimulating glucose uptake, surpassing the efficacy of the widely used therapeutic, metformin, in in vitro models. The central role of AMPK activation provides a unifying mechanism for these compounds. The detailed experimental protocol provided herein offers a standardized approach for researchers to further investigate the therapeutic potential and molecular mechanisms of these and other guanidine-based compounds in the context of metabolic diseases.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Perspectives on the Molecular Action of Metformin in the Context of Cellular Transduction and Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adipocyte Gq signaling is a regulator of glucose and lipid homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-cancer effects of galegine hydrochloride in melanoma cells
A Comparative Analysis of its Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. This has spurred the investigation of novel anti-cancer agents, with natural compounds emerging as a promising frontier. Galegine (B1196923) hydrochloride, a guanidine (B92328) derivative isolated from Galega officinalis, has demonstrated notable cytotoxic and apoptotic effects on human melanoma cells, positioning it as a compelling candidate for further preclinical and clinical evaluation.
This guide provides a comprehensive comparison of the anti-cancer effects of galegine hydrochloride with established and alternative therapeutic agents for melanoma, namely the standard chemotherapeutic drug dacarbazine (B1669748) and the biguanide (B1667054) metformin (B114582). The information is supported by experimental data from various in vitro studies, with a focus on quantitative comparisons, detailed experimental protocols, and elucidation of the underlying signaling pathways.
Comparative Efficacy Against Melanoma Cell Lines
The cytotoxic potential of this compound, dacarbazine, and metformin has been evaluated in various melanoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell lines and experimental conditions, as summarized below.
Table 1: Comparative IC50 Values of this compound, Dacarbazine, and Metformin in Melanoma Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | DFW | 24 hours | 630 | |
| SK-MEL-5 | 24 hours | 3300 | ||
| Dacarbazine | SK-MEL-30 | 24 hours | 1095 | [1] |
| A375 | 72 hours | 1113 | [2] | |
| MNT-1 | 72 hours | >100 | [3] | |
| Ab melanoma | 72 hours | ~70 | [4] | |
| Metformin | C32 | 72 hours | 36100 | [5] |
| A2058 | 72 hours | 18000 | [5] | |
| G361 | 48 hours | 15100 | [6] | |
| A2058 | 48 hours | 16610 | [6] |
Note: The data presented is collated from different studies and should be interpreted with caution due to variations in experimental protocols and conditions.
Induction of Apoptosis in Melanoma Cells
Beyond cytotoxicity, the induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. Studies have quantified the apoptotic effects of this compound in melanoma cells.
Table 2: Apoptosis Induction by this compound in Melanoma Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| DFW | This compound | 12.4 | |
| SK-MEL-5 | This compound | 41.8 |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound, dacarbazine, and metformin are mediated by distinct signaling pathways.
This compound: Inducing Apoptosis through p53 and Bax/Bcl-2
This compound has been shown to induce apoptosis in melanoma cells by upregulating the expression of the tumor suppressor gene p53 and modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors and subsequent cell death.
References
- 1. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metformin inhibits melanoma cell metastasis by suppressing the miR-5100/SPINK5/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro AMPK Activation: Galegine Hydrochloride vs. AICAR
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. Its activation is a key therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[1][2] This guide provides an objective comparison of two widely used in vitro AMPK activators: Galegine (B1196923) hydrochloride and 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), supported by experimental data and detailed protocols.
Mechanism of Action: Indirect vs. Direct Activation
Galegine and AICAR activate AMPK through fundamentally different mechanisms. AICAR is a direct activator that mimics the natural ligand AMP, while Galegine acts indirectly by altering the cellular energy state.
-
Galegine Hydrochloride: A natural product related to the biguanide (B1667054) metformin, Galegine activates AMPK by inhibiting mitochondrial respiratory chain Complex I.[3] This disruption in ATP synthesis leads to an increase in the cellular AMP:ATP and ADP:ATP ratios. The elevated AMP levels then lead to the allosteric activation of AMPK and promote its phosphorylation at Threonine-172 (Thr-172) by upstream kinases like LKB1.[1][3]
-
AICAR: This cell-permeable adenosine (B11128) analog is taken up by cells and phosphorylated by adenosine kinase to form ZMP (AICAR monophosphate).[4][5][6] ZMP is an AMP mimic that binds to the γ-subunit of AMPK, inducing a conformational change that allosterically activates the enzyme, promotes phosphorylation of the catalytic α-subunit at Thr-172, and inhibits its dephosphorylation.[5][7][8]
Data Presentation: In Vitro Efficacy
The effective concentrations for Galegine and AICAR differ significantly, reflecting their distinct mechanisms of action. AICAR generally requires higher (millimolar) concentrations compared to the micromolar range for Galegine.
| Compound | Cell Line | Concentration Range | Effect Observed | Reference |
| Galegine | 3T3-L1 Adipocytes, L6 Myotubes | ≥ 10 µM | Concentration-dependent AMPK activation | [9] |
| H4IIE Hepatoma, HEK293 | ≥ 10 µM | Concentration-dependent AMPK activation | [9] | |
| H4IIE Hepatoma | 30 µM | AMPK Activation | [3] | |
| AICAR | LNCaP, PC3 (Prostate Cancer) | 0.5 - 3 mM | AMPK activation (p-ACC), cytotoxicity | [4] |
| Primary Mouse Hepatocytes | 0.03 - 0.1 mM | Decreased lipogenesis | [10] | |
| Rat Epididymal Adipocytes | 0.5 mM (for 15h) | Increased fatty acid oxidation, inhibited lipogenesis | [11] | |
| C2C12 Myotubes | 0.5 - 2 mM (30m - 24h) | Typical range for AMPK activation | [6] |
Experimental Protocols
A standard method to quantify in vitro AMPK activation is to measure the phosphorylation status of AMPK and its downstream targets, such as Acetyl-CoA Carboxylase (ACC), via Western Blotting.
Key Experiment: Western Blot for p-AMPKα (Thr172) and p-ACC (Ser79)
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes, HEK293, or H4IIE cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum starve cells for 2-3 hours prior to treatment to reduce basal signaling.[10]
-
Treat cells with varying concentrations of this compound (e.g., 10-300 µM) or AICAR (e.g., 0.5-2 mM) for the desired time (e.g., 45 minutes to 24 hours).[6][9][10] Include an untreated (vehicle) control.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, and a loading control (e.g., β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
-
AMPK Signaling Pathway
Activation of AMPK by Galegine or AICAR initiates a signaling cascade that switches cellular metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) states. This involves the phosphorylation of numerous downstream targets.
Summary Comparison
| Feature | This compound | AICAR |
| Activation Type | Indirect | Direct |
| Mechanism | Inhibits mitochondrial complex I, increasing the cellular AMP:ATP ratio.[3] | Intracellularly converted to ZMP, an AMP analog, which allosterically activates AMPK.[4][5][7] |
| Cellular Target | Mitochondrial Respiratory Chain | AMPK γ-subunit |
| Typical In Vitro Conc. | Micromolar (µM) range (e.g., 10-300 µM).[3][9] | Millimolar (mM) range (e.g., 0.5-2 mM).[4][6] |
| Considerations | Effects are dependent on the cell's metabolic state and mitochondrial function. | Can have AMPK-independent effects, as ZMP is an intermediate in purine (B94841) synthesis.[5] |
References
- 1. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAR | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Galegine and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Galegine (B1196923), a natural guanidine (B92328) derivative isolated from Galega officinalis, has a long history in traditional medicine for managing symptoms of diabetes. Its discovery paved the way for the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin (B114582), which is now a first-line treatment for type 2 diabetes. This guide provides a detailed comparison of the metabolic effects of galegine and its key synthetic analogues, including the biguanides metformin and phenformin (B89758), as well as other guanidine-based derivatives. We present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Overview of Metabolic Effects
Galegine and its synthetic analogues exert their metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of events that collectively improve glucose metabolism and reduce lipid synthesis. The main metabolic effects include:
-
Increased glucose uptake: Primarily in skeletal muscle and adipose tissue.
-
Inhibition of hepatic gluconeogenesis: Reducing the production of glucose by the liver.
-
Inhibition of lipogenesis: Decreasing the synthesis of fatty acids and promoting their oxidation.
-
Weight reduction: Observed in animal models, likely as a consequence of the above metabolic changes.
While the general mechanisms are similar, the potency and specific effects can vary significantly between galegine and its different synthetic analogues.
Comparative Quantitative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the metabolic effects of galegine, metformin, and phenformin. Data on other synthetic analogues like benzylguanidines is limited and primarily focuses on weight loss.
Table 1: In Vitro Effects on Glucose Uptake and AMPK Activation
| Compound | Cell Line | Parameter | Concentration for Effect | Magnitude of Effect | Citation |
| Galegine | 3T3-L1 Adipocytes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent increase | [1] |
| L6 Myotubes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent increase | [1] | |
| H4IIE Hepatoma | AMPK Activation | ≥ 10 µM | Concentration-dependent increase | [1] | |
| 3T3-L1 Adipocytes | AMPK Activation | ≥ 10 µM | Concentration-dependent increase | [1] | |
| L6 Myotubes | AMPK Activation | ≥ 10 µM | Concentration-dependent increase | [1] | |
| Metformin | L6 Muscle Cells | Glucose Uptake | 800 µM (half-maximal) | Time-dependent increase | |
| Rat Hepatocytes | AMPK Activation | 50 µM (7h treatment) | Significant activation | ||
| Phenformin | 3T3-L1 Adipocytes | Glucose Uptake | Similar to galegine | - | |
| L6 Myotubes | Glucose Uptake | Similar to galegine | - |
Table 2: In Vivo Effects on Hepatic Gluconeogenesis (HGP) and Plasma Glucose
| Compound | Animal Model | Parameter | Dosage | Magnitude of Effect | Citation |
| Galegine | Rats | Reduction in HGP | 25 mg/[kg-h] infusion | Significant reduction | [2] |
| Rats | Plasma Glucose | 25 mg/[kg-h] infusion | Reduced | [2] | |
| Metformin | Rats | Reduction in HGP | 100 mg/[kg-h] infusion | Significant reduction | [2] |
| Rats | Plasma Glucose | 100 mg/[kg-h] infusion | Unchanged (in normoglycemic rats) | [2] | |
| Phenformin | Rats | Reduction in HGP | 50 mg/[kg-h] infusion | Significant reduction | [2] |
| Rats | Plasma Glucose | 50 mg/[kg-h] infusion | Reduced | [2] |
Table 3: Effects of Other Synthetic Analogues on Body Weight
| Compound | Animal Model | Parameter | Effect | Citation |
| 1-(4-chlorobenzyl)guanidine hemisulfate | BALB/c, ob/ob, DIO mice | Body Weight | Significant reduction | [3] |
| Amino-substituted benzylguanidines | Mice | Blood Glucose | Hypoglycemic activity | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes and L6 Myotubes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine. L6 myoblasts are cultured and differentiated into myotubes by allowing them to fuse in a low-serum medium.
-
Treatment: Differentiated cells are incubated with varying concentrations of galegine, metformin, or phenformin (e.g., 10 µM to 3 mM) for a specified period (e.g., 5 hours).
-
Glucose Uptake Measurement: Glucose uptake is assessed by measuring the uptake of a radiolabeled glucose analogue, such as 2-deoxy-[³H]-glucose. Briefly, after treatment, cells are washed and incubated with the radioactive glucose analogue for a short period. The reaction is stopped, and the cells are lysed. The amount of radioactivity incorporated into the cells is measured using a scintillation counter and normalized to the total protein content.
AMPK Activity Assay
-
Cell Culture and Treatment: H4IIE rat hepatoma cells, 3T3-L1 adipocytes, or L6 myotubes are cultured and treated with the test compounds for the desired time and concentration.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of AMPK.
-
Western Blotting: The activity of AMPK is determined by measuring the phosphorylation of AMPKα at Threonine 172 and its downstream target, acetyl-CoA carboxylase (ACC) at Serine 79, using specific phospho-antibodies. Total AMPK and ACC levels are also measured as loading controls. The band intensities are quantified using densitometry.
In Vivo Hepatic Gluconeogenesis (HGP) Measurement in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Preparation: Catheters are surgically implanted in the carotid artery (for blood sampling) and jugular vein (for infusions) and the portal vein (for direct hepatic delivery of compounds).
-
Infusion Protocol: After a recovery period, conscious, unrestrained rats are subjected to a hyperinsulinemic-euglycemic clamp. A continuous infusion of [3-³H]glucose is administered to measure glucose turnover. After a basal period, an intraportal infusion of saline (control), galegine, metformin, or phenformin is initiated.
-
Blood Sampling and Analysis: Blood samples are taken at regular intervals to measure plasma glucose, insulin, and [³H]glucose specific activity.
-
Calculation of HGP: The rate of hepatic glucose production is calculated using Steele's non-steady-state equations, based on the rate of appearance of glucose corrected for the glucose infusion rate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
Galegine and its synthetic analogues, particularly the biguanides metformin and phenformin, demonstrate significant beneficial effects on glucose and lipid metabolism. Their primary mechanism of action converges on the activation of AMPK. While metformin is the most widely used due to its favorable safety profile, research into other galegine analogues, such as benzylguanidines, suggests potential for developing new therapeutic agents for metabolic disorders. Further studies are warranted to elucidate the detailed metabolic effects and mechanisms of these novel analogues. This comparative guide provides a foundation for researchers to understand the landscape of galegine-related compounds and to inform future drug discovery and development efforts.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Benzylguanidines and other galegine analogues inducing weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Metabolic effects of ring-substituted arylalkylguanidines on insulin-sensitive systems. I. Amino-substituted benzylguanidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and Polarography for Galegine Quantification
A detailed guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and polarographic methods for the quantification of galegine (B1196923).
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and polarography for the quantitative determination of galegine, a key bioactive compound in Galega officinalis. The selection of an appropriate analytical method is critical for accuracy, sensitivity, and efficiency in research and quality control. This document presents a side-by-side evaluation of the two techniques, supported by experimental data and detailed methodologies, to aid in making informed decisions for galegine analysis.
Performance Comparison
The selection of an analytical technique is often a trade-off between various performance parameters. The following table summarizes the key validation parameters for the quantification of galegine by HPLC and polarography, based on available research data.
| Validation Parameter | HPLC | Polarography | Reference |
| **Linearity (R²) ** | 0.9997 | Not explicitly stated, but a linear range is reported | [1] |
| Limit of Detection (LOD) | Not explicitly stated | 4.101 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 12.427 µg/mL | [2][3] |
| Precision (RSD%) | Not explicitly stated | 1.199% | [2][3] |
| Linear Range | Not explicitly stated | 1–100 µg/mL | [3] |
Note: Direct cross-validation studies were not available. The data presented is a compilation from separate studies on each method. The absence of certain HPLC validation parameters in the cited literature highlights a gap in publicly available data.
Experimental Workflows
The operational workflows for HPLC and polarography, from sample preparation to data acquisition, are distinct. The following diagrams illustrate the typical experimental sequences for each method.
References
Investigating AMPK-Independent Effects of Galegine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Galegine (B1196923) hydrochloride, a guanidine (B92328) derivative and the parent compound from which biguanides like metformin (B114582) were developed, is primarily recognized for its role in activating AMP-activated protein kinase (AMPK). This activation is central to many of its beneficial metabolic effects, including enhanced glucose uptake and inhibition of fatty acid synthesis.[1][2] However, emerging evidence, primarily from studies on the related biguanide (B1667054) metformin, suggests that the therapeutic effects of this class of compounds are not solely mediated by AMPK. This guide provides a comparative analysis of the known and potential AMPK-independent effects of galegine hydrochloride, offering insights into its broader mechanistic profile and how it compares to other metabolic modulators.
Summary of AMPK-Independent Effects and Comparison with Alternatives
While research directly investigating the AMPK-independent actions of galegine is less extensive than for metformin, the structural and functional similarities within the biguanide class allow for informed comparisons. The following table summarizes key AMPK-independent effects observed for biguanides and compares them with other relevant compounds.
| Feature | This compound | Metformin | Phenformin | A-769662 (Direct AMPK Activator) |
| Primary Target | Primarily AMPK activator | Primarily AMPK activator | Primarily AMPK activator | Direct allosteric activator of AMPK |
| Mitochondrial Respiration | Inhibition of Complex IV reported.[3][4] Like other biguanides, likely also affects Complex I. | Mild inhibition of mitochondrial respiratory chain Complex I.[5][6] Inhibition of Complex IV also reported.[3][4] | Potent inhibitor of mitochondrial respiratory chain Complex I. | No direct effect on mitochondrial respiration. |
| Hepatic Gluconeogenesis | Reduces glycerol-derived gluconeogenesis, linked to Complex IV inhibition.[3][4] | Inhibition can be AMPK-independent, linked to reduced cellular energy (ATP) levels.[7] | Similar to metformin, effects are likely linked to energy depletion. | Effects are expected to be strictly AMPK-dependent. |
| mTORC1 Signaling | Not directly studied, but as a biguanide, may inhibit mTORC1 independently of AMPK. | Can inhibit mTORC1 signaling in an AMPK-independent manner, potentially via Rag GTPases.[1] | Shows partial AMPK-dependence for mTORC1 inhibition, suggesting other mechanisms are involved.[8] | Inhibition of mTORC1 is AMPK-dependent.[8] |
| Cellular Uptake | Does not appear to be dependent on the organic cation transporter 1 (OCT1).[3][9] | Dependent on OCT1 for efficient uptake into cells.[3][9] | Not dependent on OCT1.[3][9] | Uptake mechanism is not a primary focus of its mechanism of action. |
| Other Potential Pathways | May influence cellular redox state.[4] | Can modulate p38 MAPK and PKC pathways in the heart independently of AMPK.[10] Prevents NF-κB nuclear translocation.[2] | Likely shares some AMPK-independent pathways with metformin. | Effects are generally considered specific to AMPK activation. |
Signaling Pathways and Experimental Workflows
To investigate the AMPK-independent effects of this compound, specific experimental designs are required that can dissect these pathways from its well-established AMPK-dependent actions.
Proposed Signaling Pathway for AMPK-Independent Effects of Biguanides
The following diagram illustrates the potential AMPK-independent mechanisms of action for biguanides like galegine, based on current research.
Caption: Proposed AMPK-independent signaling pathways of this compound.
Experimental Workflow for Investigating AMPK-Independent Effects
A crucial aspect of studying these effects is the ability to isolate them from AMPK's influence. This can be achieved using genetic or pharmacological approaches.
Caption: Experimental workflow to dissect AMPK-independent effects of galegine.
Detailed Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Generation of AMPK-Deficient Cell Lines
-
Objective: To create a cellular model where the effects of this compound can be studied in the absence of AMPK activity.
-
Method:
-
CRISPR/Cas9-mediated knockout:
-
Design single guide RNAs (sgRNAs) targeting the catalytic alpha subunits of AMPK (PRKAA1 and PRKAA2).
-
Clone sgRNAs into a Cas9 expression vector.
-
Transfect the target cell line (e.g., HepG2, C2C12) with the Cas9/sgRNA plasmids.
-
Select single-cell clones and expand.
-
Verify knockout by Western blotting and genomic sequencing.
-
-
siRNA-mediated knockdown:
-
Synthesize siRNAs targeting PRKAA1 and PRKAA2.
-
Transfect cells with siRNAs using a suitable lipid-based transfection reagent.
-
Perform experiments 48-72 hours post-transfection.
-
Confirm knockdown efficiency by Western blotting.
-
-
Analysis of mTORC1 Signaling
-
Objective: To determine if this compound inhibits mTORC1 signaling independently of AMPK.
-
Method (Western Blotting):
-
Culture wild-type and AMPK-deficient cells.
-
Treat cells with this compound, metformin, or A-769662 for various time points and concentrations.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against phosphorylated and total S6K, 4E-BP1, and AMPKα.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Measurement of Hepatic Glucose Production
-
Objective: To assess the effect of this compound on gluconeogenesis in an AMPK-independent context.
-
Method (in primary hepatocytes):
-
Isolate primary hepatocytes from wild-type and liver-specific AMPK knockout mice.
-
Plate hepatocytes on collagen-coated dishes.
-
After attachment, wash cells and incubate in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).
-
Treat cells with this compound or vehicle control.
-
After the incubation period, collect the medium and measure glucose concentration using a glucose oxidase assay.
-
Normalize glucose production to total protein content of the cell lysate.
-
Assessment of Mitochondrial Respiration
-
Objective: To measure the direct effects of this compound on mitochondrial function.
-
Method (Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF culture plate.
-
Allow cells to adhere and form a monolayer.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
This compound can be injected prior to the stress test compounds to assess its immediate effect on basal and maximal respiration.
-
Conclusion
The available evidence strongly suggests that the pharmacological actions of this compound and other biguanides extend beyond simple AMPK activation. AMPK-independent mechanisms, including the inhibition of mitochondrial complex IV, modulation of mTORC1 signaling, and a reduction in cellular energy state, likely contribute significantly to their overall therapeutic profile. Further research, employing the experimental approaches outlined in this guide, is warranted to fully elucidate the AMPK-independent effects of this compound. A deeper understanding of these pathways will be invaluable for the development of next-generation metabolic modulators with improved efficacy and specificity.
References
- 1. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Cells Expressing γ Subunit Variants to Identify Diverse Mechanisms of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
In Silico Docking of Galegine with AMPK Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of galegine (B1196923) with the alpha (α), beta (β), and gamma (γ) subunits of AMP-activated protein kinase (AMPK). Galegine, a natural guanidine (B92328) derivative, is a known activator of AMPK, a key regulator of cellular energy homeostasis. Understanding its binding interactions at a molecular level is crucial for the development of novel therapeutics targeting metabolic disorders. This document summarizes quantitative binding data, details experimental protocols, and visualizes key molecular interactions and pathways.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities of galegine and other known AMPK activators based on available in silico docking studies. It is important to note that a direct comparison of binding energies is most accurate when conducted under identical experimental conditions (e.g., same protein structure, software, and parameters). The data presented here is compiled from various sources and should be interpreted with consideration of the different methodologies employed.
| Compound | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Interacting Subunits | Binding Site |
| Galegine | Human AMPK | 4CFF | AutoDock Vina, PyRx, Easy Dock Vina (Consensus) | -4.87 | α, β | ADaM Site |
| Metformin (B114582) | Human AMPK | Not Specified | Not Specified | -5.5 | γ | Not Specified |
| A-769662 | Human AMPK | 4CFF | N/A (Co-crystallized) | Not Applicable | α, β | ADaM Site |
Note: The binding affinity for A-769662 is not applicable in this context as it was co-crystallized with the AMPK protein (PDB ID: 4CFF), indicating a strong, experimentally verified interaction. A re-docking study with a comparable protocol to that of galegine would be required for a direct binding energy comparison. The data for metformin is from a study that did not specify the PDB ID of the AMPK structure used, which may differ from the 4CFF structure used for the galegine study.
Experimental Protocols
This section details a representative in silico molecular docking protocol for studying the interaction of galegine with AMPK, based on commonly used methodologies and the software mentioned in the reference study.
Preparation of the Receptor (AMPK)
-
Protein Structure Retrieval: The three-dimensional crystal structure of the human AMPK α1β1γ1 isoform was obtained from the Protein Data Bank (PDB ID: 4CFF). This structure is in complex with the small molecule activator A-769662, which binds at the allosteric drug and metabolite (ADaM) site.
-
Protein Preparation: The protein structure was prepared using AutoDockTools (ADT). This process involved:
-
Removal of water molecules and the co-crystallized ligand (A-769662).
-
Addition of polar hydrogen atoms.
-
Assignment of Gasteiger charges to all atoms.
-
The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions.
-
Preparation of the Ligand (Galegine)
-
Ligand Structure Retrieval: The 2D structure of galegine was obtained from the PubChem database.
-
3D Conversion and Optimization: The 2D structure was converted to a 3D structure and its energy was minimized using a suitable force field (e.g., MMFF94) in a molecular modeling software like Avogadro or ChemBio3D.
-
Ligand Preparation: The 3D structure of galegine was then prepared using ADT. This included:
-
Detecting the root and defining the rotatable bonds to allow for conformational flexibility during docking.
-
Merging non-polar hydrogen atoms.
-
The prepared ligand was saved in the PDBQT format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition: A grid box was defined to encompass the ADaM binding site on the AMPK complex. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand A-769662 in the 4CFF structure to ensure the docking search was focused on the relevant allosteric site.
-
Grid Center (x, y, z): [Coordinates to be centered on the ADaM site]
-
Grid Size (x, y, z): [Dimensions in Ångströms, e.g., 40 x 40 x 40]
-
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Exhaustiveness: The exhaustiveness of the search was set to a value (e.g., 8 or higher) to ensure a thorough exploration of the conformational space.
-
-
Analysis of Results: The docking results were analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions between galegine and the amino acid residues of the AMPK subunits were visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer.
Visualizations
In Silico Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
AMPK Signaling Pathway and Galegine's Role
The diagram below outlines the AMPK signaling pathway, highlighting how activators like galegine can influence downstream cellular processes.
This guide provides a foundational understanding of the in silico docking of galegine with AMPK. Further experimental validation is essential to confirm these computational findings and to fully elucidate the therapeutic potential of galegine and its analogs.
A Head-to-Head Comparison of Galegine and Phenformin in Reducing Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of galegine (B1196923) and phenformin (B89758), focusing on their efficacy in reducing lipolysis in adipocytes. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways to aid in research and drug development.
Executive Summary
Data Presentation: Reduction of Stimulated Lipolysis
The following table summarizes the quantitative data on the effects of galegine on isoprenaline-stimulated glycerol (B35011) release in 3T3-L1 adipocytes, based on the findings from Mooney et al. (2008). While a direct head-to-head study providing a dose-response curve for phenformin under identical conditions was not identified in the literature, it has been reported that phenformin significantly reduces isoproterenol-induced lipolysis in the same cell model.
| Compound | Cell Line | Stimulation | Assay | Concentration Range | Observed Effect on Stimulated Lipolysis | Reference |
| Galegine | 3T3-L1 Adipocytes | 1 µM Isoprenaline | Glycerol Release | 0.3 - 300 µM | Concentration-dependent reduction of isoprenaline-stimulated glycerol release. A marked reduction was observed. | [Mooney et al., 2008] |
| Phenformin | 3T3-L1 Adipocytes | Isoproterenol | Lipolysis | Not specified | Significantly reduced isoproterenol-induced lipolysis. Reported to be a stronger activator of AMPK than metformin. | [Anonymous] |
Mechanism of Action: The Role of AMPK Signaling
The anti-lipolytic effects of both galegine and phenformin are primarily attributed to their ability to activate AMP-activated protein kinase (AMPK). AMPK activation in adipocytes initiates a signaling cascade that ultimately leads to the inhibition of lipolysis.
Upon activation, AMPK is thought to phosphorylate and inhibit key enzymes involved in the lipolytic process, such as hormone-sensitive lipase (B570770) (HSL). The activation of AMPK can also lead to a decrease in the production of cyclic AMP (cAMP), a crucial second messenger in the lipolytic pathway stimulated by catecholamines like isoprenaline.
Below is a diagram illustrating the proposed signaling pathway for galegine and phenformin in reducing lipolysis.
Experimental Protocols
The following section details the methodology for the key experiments cited in this guide.
Isoprenaline-Stimulated Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is based on the methodology described by Mooney et al. (2008).
1. Cell Culture and Differentiation:
- Murine 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Differentiation is induced two days post-confluence by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854).
- After 48 hours, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours.
- Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2-3 days, until they are fully differentiated (typically 8-12 days post-induction), characterized by the accumulation of lipid droplets.
2. Lipolysis Assay:
- Differentiated 3T3-L1 adipocytes are washed with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 4% bovine serum albumin (BSA) and 5 mM glucose.
- The cells are then pre-incubated with varying concentrations of galegine or phenformin in KRBB for a specified period (e.g., 24 hours for galegine).
- Following pre-incubation, the cells are washed again and then incubated with fresh KRBB containing the respective concentrations of galegine or phenformin, with or without a stimulating agent (e.g., 1 µM isoprenaline).
- The incubation is carried out for a defined period (e.g., 1 hour) at 37°C.
- At the end of the incubation, the medium is collected to measure the amount of glycerol released, which serves as an index of lipolysis.
3. Glycerol Measurement:
- The glycerol concentration in the collected medium is determined using a commercial glycerol assay kit, typically based on an enzymatic colorimetric method.
- The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
- The amount of glycerol released is normalized to the total protein content of the cells in each well.
Below is a diagram illustrating the experimental workflow.
Conclusion
Both galegine and phenformin effectively reduce stimulated lipolysis in adipocytes, primarily through the activation of the AMPK signaling pathway. While direct comparative quantitative data is limited, phenformin is suggested to be a potent anti-lipolytic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development to further investigate and compare the therapeutic potential of these compounds in metabolic disorders. Further head-to-head studies are warranted to precisely quantify the relative potency of galegine and phenformin in inhibiting lipolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
